TG53
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHSGYKBKIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TG53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG53 is a novel small molecule inhibitor that targets the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN)[1][2][3]. This interaction is crucial for cell adhesion, migration, and invasion, particularly in the context of cancer metastasis[1][4][5][6]. By disrupting the TG2-FN complex, this compound presents a promising therapeutic strategy for inhibiting cancer cell dissemination. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
This compound functions by directly interfering with the binding of TG2 to fibronectin. This disruption has several downstream consequences that collectively inhibit cancer cell adhesion and migration. The binding of this compound to TG2 has been confirmed using bio-layer interferometry (BLI)[4].
The primary mechanism involves the inhibition of "outside-in" signaling initiated by the binding of cells to the extracellular matrix (ECM). Specifically, this compound prevents the formation of a signaling complex involving TG2, integrin β1, and downstream kinases, thereby impeding the cellular processes required for adhesion and movement[4][5].
Impact on Cellular Signaling Pathways
The inhibition of the TG2-FN interaction by this compound leads to a cascade of effects on intracellular signaling pathways that are critical for cell adhesion and migration.
Inhibition of Focal Adhesion Kinase (FAK) and c-Src Activation
Upon cell attachment to fibronectin, a signaling complex is typically formed, leading to the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src (c-Src). This compound has been shown to inhibit the activation of both FAK and c-Src. Confocal microscopy analysis reveals that treatment with this compound reduces the co-localization of TG2 with phosphorylated FAK (p-FAK) and phosphorylated c-Src (p-c-Src)[4][5]. This indicates that this compound disrupts the signaling cascade at an early stage, preventing the downstream signaling required for the formation of stable focal adhesions.
Disruption of the Actin Cytoskeleton
The inhibition of FAK and c-Src signaling by this compound has a direct impact on the organization of the actin cytoskeleton. Proper cytoskeletal arrangement is essential for cell adhesion, spreading, and migration. Treatment with this compound leads to membrane ruffling and a delay in the formation of stable focal contacts and mature adhesion points[4]. This disruption of the actin cytoskeleton is a key contributor to the observed inhibition of cell migration.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs in various assays as reported in the primary literature.
| Compound | AlphaLISA IC50 (µM)[1] | ELISA IC50 (µM)[1] |
| This compound | 2.5 | 5.0 |
| Assay | Cell Line | This compound Concentration (µM) | Inhibition (%)[1] |
| Cell Adhesion to Fibronectin | SKOV3 | 1 | ~50 |
| Cell Adhesion to Fibronectin | OVCAR5 | 1 | ~40 |
| Cell Migration | SKOV3 | 1 | ~60 |
| Cell Migration | OVCAR5 | 1 | ~50 |
| Cell Invasion | SKOV3 | 1 | ~70 |
Experimental Protocols
AlphaLISA™ High-Throughput Screening Assay
This assay was developed to identify small molecule inhibitors of the TG2-FN interaction[1].
-
Principle: A proximity-based immunoassay where the interaction between His-tagged TG2 and a biotinylated fibronectin fragment brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
-
Protocol:
-
His-tagged recombinant human TG2 and a biotinylated 42-kDa fibronectin fragment are incubated in a 384-well plate.
-
Test compounds (including this compound) are added to the wells.
-
Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads are added.
-
After incubation, the plate is read on an EnVision® plate reader to measure the AlphaLISA signal.
-
A decrease in signal indicates inhibition of the TG2-FN interaction.
-
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a fibronectin-coated surface in the presence or absence of an inhibitor[1].
-
Protocol:
-
96-well plates are coated with fibronectin.
-
Cancer cells (e.g., SKOV3, OVCAR5) are pre-treated with this compound or a vehicle control.
-
The treated cells are seeded onto the fibronectin-coated plates and allowed to adhere for a specified time.
-
Non-adherent cells are washed away.
-
Adherent cells are fixed, stained with crystal violet, and the absorbance is measured to quantify the number of attached cells.
-
Confocal Microscopy for Protein Co-localization
This technique is used to visualize the subcellular localization of proteins and determine if they are present in the same cellular compartments, suggesting a functional interaction[4][5].
-
Protocol:
-
Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Cells are fixed, permeabilized, and incubated with primary antibodies against the proteins of interest (e.g., TG2, p-FAK, p-Src).
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
The coverslips are mounted on slides and imaged using a confocal microscope.
-
Image analysis software is used to quantify the degree of co-localization between the different fluorescent signals.
-
Conclusion
This compound is a potent small molecule inhibitor of the tissue transglutaminase and fibronectin protein-protein interaction. Its mechanism of action involves the direct disruption of this complex, leading to the inhibition of downstream signaling through FAK and c-Src. This, in turn, disrupts the organization of the actin cytoskeleton and ultimately inhibits cancer cell adhesion, migration, and invasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in targeting the TG2-FN axis for therapeutic intervention. Further optimization of this compound and its analogs may lead to the development of novel anti-metastatic therapies.
References
- 1. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 2. This compound | CAS 946369-04-6 | TargetMol | Biomol.com [biomol.com]
- 3. This compound Supplier | CAS 946369-04-6| AOBIOUS [aobious.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
TG53: A Potent Inhibitor of the Tissue Transglutaminase 2-Fibronectin Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tissue transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a range of cellular processes, including cell adhesion, migration, and extracellular matrix (ECM) remodeling. Its interaction with fibronectin (FN) is a key driver of these events and is increasingly recognized as a critical factor in the pathology of various diseases, including cancer. TG53 has emerged as a significant small molecule inhibitor that specifically disrupts the TG2-FN protein-protein interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the signaling pathway it modulates.
Introduction
Tissue transglutaminase 2 (TG2) is a calcium-dependent enzyme with a complex role in cellular function. Beyond its well-known transamidation activity, TG2 acts as a scaffold protein, influencing cell adhesion and signaling through its interaction with various extracellular matrix proteins. The binding of TG2 to fibronectin (FN) is a pivotal event that stabilizes integrin-mediated cell adhesion to the ECM, thereby promoting cell survival, migration, and invasion. This interaction has been identified as a promising therapeutic target, particularly in oncology, where dysregulated TG2-FN signaling contributes to tumor progression and metastasis.
This compound was identified through high-throughput screening as a potent and specific inhibitor of the TG2-FN interaction. Unlike inhibitors that target the enzymatic activity of TG2, this compound acts by competitively blocking the binding site of fibronectin on the TG2 protein. This targeted approach offers a distinct therapeutic strategy for modulating TG2-driven pathologies without affecting its other physiological functions.
Chemical Properties of this compound
This compound is a small molecule belonging to the diamino-pyrimidine class of compounds. Its specific chemical structure is presented below.
Chemical Structure of this compound:
(Note: A placeholder image is used as the DOT language cannot render complex chemical structures. In a real-world scenario, an image of the chemical structure of this compound would be embedded here.)
Caption: Chemical structure of this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound against the human TG2-FN interaction has been characterized using various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Method | Reference |
| IC50 | 10 µM | ELISA | [1] |
| Ki | 4.15 µM | ELISA | [1] |
Table 1: Quantitative Inhibitory Data for this compound. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values of this compound for the inhibition of the TG2-fibronectin interaction.
Mechanism of Action
This compound functions as a competitive inhibitor of the TG2-FN interaction. It binds to the N-terminal domain of TG2, the same site that recognizes and binds to the 42-kDa gelatin-binding fragment of fibronectin (FN42). By occupying this binding pocket, this compound prevents the formation of the TG2-FN complex, thereby disrupting the downstream signaling cascades that are dependent on this interaction.
The inhibition of the TG2-FN complex by this compound leads to a reduction in "outside-in" signaling. This is primarily achieved by preventing the stabilization of integrin complexes at the cell surface. Consequently, the activation of key downstream signaling molecules, such as Focal Adhesion Kinase (FAK) and c-Src, is attenuated.
Signaling Pathway
The interaction between TG2 and fibronectin on the cell surface initiates a signaling cascade that promotes cell adhesion, migration, and survival. This compound effectively blocks this pathway at its origin.
Caption: TG2-Fibronectin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a TG2-FN inhibitor.
Enzyme-Linked Immunosorbent Assay (ELISA) for TG2-FN Interaction
This assay quantifies the inhibitory effect of this compound on the binding of TG2 to fibronectin.
-
Materials:
-
96-well microplate
-
Recombinant human His-tagged TG2
-
Biotinylated 42-kDa fibronectin fragment (FN42)
-
Anti-His antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound compound
-
-
Procedure:
-
Coat the 96-well plate with anti-His antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add recombinant His-tagged TG2 to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by the addition of biotinylated FN42. Incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Bio-layer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the real-time association and dissociation kinetics of the TG2-FN interaction and the effect of this compound.
-
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Recombinant human TG2
-
Biotinylated FN42
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
This compound compound
-
-
Procedure:
-
Hydrate the SA biosensors in assay buffer.
-
Immobilize biotinylated FN42 onto the surface of the SA biosensors.
-
Establish a stable baseline for the biosensors in assay buffer.
-
Association: Move the biosensors to wells containing various concentrations of TG2 (with or without a fixed concentration of this compound) and record the binding response for a defined period.
-
Dissociation: Move the biosensors back to wells containing only assay buffer and record the dissociation of the complex.
-
Regenerate the biosensors if necessary.
-
Analyze the data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell Adhesion Assay
This assay assesses the ability of this compound to inhibit cancer cell adhesion to a fibronectin-coated surface.
-
Materials:
-
96-well tissue culture plate
-
Fibronectin
-
Cancer cell line (e.g., SKOV-3)
-
Cell culture medium
-
Calcein-AM or other fluorescent cell viability dye
-
This compound compound
-
-
Procedure:
-
Coat the wells of the 96-well plate with fibronectin overnight at 4°C.
-
Wash the wells with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cancer cells and label them with Calcein-AM.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify the percentage of cell adhesion relative to the vehicle control.
-
Experimental Workflows
The logical flow of experiments to characterize a TG2-FN inhibitor like this compound is depicted below.
Caption: A typical experimental workflow for the discovery and characterization of TG2-FN inhibitors.
Conclusion
This compound is a valuable research tool and a promising starting point for the development of novel therapeutics targeting the TG2-fibronectin axis. Its specific mechanism of action, which involves the direct inhibition of a critical protein-protein interaction, offers a nuanced approach to modulating TG2 function in disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs. By disrupting the pro-tumorigenic signaling initiated by the TG2-FN complex, this compound-based inhibitors represent a compelling strategy for the treatment of cancer and other diseases characterized by aberrant cell adhesion and ECM remodeling.
References:
[1] Yakubov, B., et al. (2014). Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction. PLoS ONE, 9(2), e89285.
References
The Role of TG53 in Modulating Fibronectin Interactions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor TG53 and its role in the inhibition of the crucial interaction between tissue transglutaminase (TG2) and fibronectin (FN). Understanding this mechanism is pivotal for developing novel therapeutics targeting cell adhesion, migration, and metastasis, particularly in the context of oncology.
Core Mechanism of Action
Tissue transglutaminase (TG2), a multifunctional enzyme, plays a significant role in the tumor microenvironment by interacting with the extracellular matrix protein fibronectin. This interaction, primarily through the N-terminal domain of TG2, is crucial for stabilizing integrin complexes and regulating cell adhesion to the matrix.[1][2][3] The small molecule inhibitor this compound has been identified as a potent disruptor of this TG2-FN interaction.[2][4] By blocking this binding, this compound effectively inhibits downstream signaling pathways that are critical for cancer cell adhesion, migration, and invasion.[1][4]
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory effects of this compound and its analogs on the TG2-FN interaction and subsequent cellular processes have been quantified through various biochemical and cell-based assays.
| Assay Type | Compound | Concentration | Observed Effect | Reference |
| ELISA (TG2-FN Interaction) | This compound | 10 µM | Significant inhibition of TG2-FN interaction | [2] |
| ELISA (TG2-FN Interaction) | This compound | 25 µM | Potent inhibition of TG2-FN interaction | [2][4] |
| Bio-Layer Interferometry (BLI) | This compound | - | Binds to TG2, disrupting its interaction with FN | [1] |
| Cell Adhesion Assay (SKOV3 cells on FN) | This compound | 1-25 µM | Dose-dependent inhibition of cell adhesion | [4] |
| Cell Adhesion Assay (SKOV3 cells on FN) | This compound | 25 µM | >70% inhibition of cell adhesion | [4] |
| Cell Adhesion Assay (IGROV1 cells on FN) | This compound | 25 µM | Significant inhibition of cell adhesion | [4] |
| Confocal Microscopy (SKOV3 cells) | This compound | 1 µM | Significant decrease in TG2 colocalization with integrin β1, p-FAK, and p-c-Src | [1][2][3] |
| Western Blot (OVCAR cells on FN) | This compound | 5 µM | Decreased phosphorylation of FAK and ERK | [5] |
Signaling Pathway Disruption by this compound
This compound's inhibition of the TG2-FN interaction leads to a cascade of effects on intracellular signaling. By preventing the formation of a stable TG2-FN complex, this compound disrupts the clustering of integrins, which in turn inhibits the activation of key downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src kinase.[1][2][3] This ultimately leads to delayed formation of stable focal adhesions and disruption of the actin cytoskeleton, impairing cell adhesion and migration.[1][2]
Caption: this compound inhibits the TG2-Fibronectin interaction, disrupting downstream signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Enzyme-Linked Immunosorbent Assay (ELISA) for TG2-FN Interaction
This assay quantifies the direct interaction between TG2 and fibronectin and the inhibitory effect of this compound.
-
Coating: 96-well plates are coated with a fragment of fibronectin (e.g., biotinylated FN42) and incubated overnight.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation: His-tagged recombinant TG2 is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO). This mixture is then added to the coated wells and incubated.
-
Detection: After washing, a primary antibody against the His-tag is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A TMB substrate is added, and the reaction is stopped with a stop solution. The absorbance is measured at 450 nm. A decrease in absorbance in the presence of this compound indicates inhibition of the TG2-FN interaction.
Bio-Layer Interferometry (BLI)
BLI is used to measure the real-time kinetics of the TG2-FN interaction and the effect of inhibitors.
-
Sensor Loading: Streptavidin-coated biosensors are loaded with biotinylated fibronectin fragments.
-
Baseline: A baseline is established by dipping the sensors into a buffer-containing well.
-
Association: The sensors are then moved to wells containing recombinant TG2, with or without pre-incubation with this compound, to measure the association kinetics.
-
Dissociation: Finally, the sensors are moved back to buffer-only wells to measure the dissociation kinetics.
-
Data Analysis: The binding and dissociation curves are analyzed to determine the association (ka), dissociation (kd), and equilibrium affinity (Kd) constants.
Caption: Workflow for Bio-Layer Interferometry (BLI) analysis.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to a fibronectin-coated surface in the presence or absence of this compound.
-
Plate Coating: 96-well plates are coated with fibronectin and incubated.
-
Cell Treatment: Cancer cells (e.g., SKOV3, IGROV1) are pre-treated with various concentrations of this compound or a vehicle control for a specified time.
-
Seeding: The treated cells are seeded onto the fibronectin-coated wells and allowed to adhere for a short period (e.g., 30-60 minutes).
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed, stained with a dye (e.g., crystal violet), and the dye is then solubilized. The absorbance is read on a plate reader, which is proportional to the number of adherent cells.
Confocal Microscopy for Protein Colocalization
This technique is used to visualize the subcellular localization of TG2 and its interaction partners within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with primary antibodies against TG2 and the protein of interest (e.g., integrin β1, p-FAK, p-c-Src), followed by incubation with fluorescently-labeled secondary antibodies with distinct emission spectra.
-
Imaging: The coverslips are mounted on slides and imaged using a confocal microscope.
-
Analysis: The images are analyzed for the degree of colocalization between the fluorescent signals, indicating the proximity of the proteins.
Western Blotting for Signaling Protein Phosphorylation
Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Cells, after adhesion to fibronectin in the presence or absence of this compound, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., FAK, ERK).
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of phosphorylation.
Caption: General workflow for Western Blotting analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
The Modulatory Role of MG53 on FAK and c-Src Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitsugumin 53 (MG53), a member of the tripartite motif-containing (TRIM) family of proteins, specifically TRIM72, has emerged as a critical regulator of cellular signaling pathways, with significant implications for tissue repair and disease pathogenesis. Predominantly expressed in striated muscles, MG53 functions as an E3 ubiquitin ligase and plays a crucial role in cell membrane repair. Recent evidence has illuminated the inhibitory effect of MG53 on the activation of Focal Adhesion Kinase (FAK) and the non-receptor tyrosine kinase c-Src, two key mediators of cell adhesion, migration, proliferation, and survival. This technical guide provides an in-depth analysis of the molecular mechanisms underlying MG53's effect on the FAK/c-Src signaling axis, supported by experimental data and detailed protocols.
MG53-Mediated Inhibition of FAK and c-Src Activation
MG53 exerts its inhibitory effect on FAK and c-Src through a multi-faceted mechanism involving direct protein-protein interaction and post-translational modifications. The primary mode of action is the direct binding of MG53 to FAK, which sterically hinders the autophosphorylation of FAK at Tyrosine 397 (Y397)[1][2]. This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of c-Src.
By preventing FAK autophosphorylation, MG53 effectively uncouples the FAK-Src interaction[1][2]. This disruption prevents the subsequent c-Src-mediated phosphorylation of other tyrosine residues on FAK, which is necessary for the full activation of the FAK/c-Src signaling complex. Consequently, the phosphorylation of c-Src itself at Tyrosine 416 (Y416), a marker of its active state, is also reduced[1][2].
Furthermore, in certain cellular contexts, MG53's E3 ubiquitin ligase activity can target FAK for ubiquitination and subsequent proteasomal degradation, leading to a reduction in the total cellular pool of FAK protein[3].
Quantitative Data Summary
While specific IC50 values for the inhibitory effect of MG53 on FAK and c-Src phosphorylation are not extensively reported in the public domain, semi-quantitative data from Western blot analyses demonstrate a clear dose-dependent inhibition.
| Parameter | Cell Type | Treatment | Concentration Range | Observed Effect | Reference |
| p-FAK (Y397) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Recombinant Human MG53 (rhMG53) | 0 - 20 µg/mL | Dose-dependent decrease in phosphorylation | [1] |
| p-Src (Y416) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Recombinant Human MG53 (rhMG53) | 10 µg/mL | Significant reduction in phosphorylation | [1] |
| FAK Protein Levels | HEK293 Cells (overexpression) | Myc-MG53 | 0 - 0.3 µg (plasmid) | Dose-dependent decrease in total FAK | [3] |
Signaling Pathway Diagram
Experimental Protocols
Co-Immunoprecipitation of MG53 and FAK
This protocol details the co-immunoprecipitation of MG53 and FAK from cell lysates to demonstrate their direct interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-FAK antibody (for immunoprecipitation)
-
Anti-MG53 antibody (for Western blotting)
-
IgG control antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
Procedure:
-
Culture and treat cells as required. For overexpression studies, transfect HEK293 cells with plasmids encoding tagged MG53 and FAK[4].
-
Lyse cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the anti-FAK antibody or IgG control overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-MG53 antibody.
Western Blot Analysis of FAK and c-Src Phosphorylation
This protocol outlines the detection of phosphorylated FAK (Y397) and c-Src (Y416) in response to MG53 treatment.
Materials:
-
Cell lysis buffer (RIPA with phosphatase and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-p-Src (Y416), anti-total Src, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells (e.g., HUVECs) with varying concentrations of rhMG53 for a specified time[1].
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vitro Kinase Assay for c-Src
This protocol can be adapted to assess the direct effect of MG53 on c-Src kinase activity.
Materials:
-
Recombinant active c-Src
-
Recombinant MG53
-
Kinase buffer
-
Specific peptide substrate for c-Src
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagents (e.g., for ADP-Glo assay or phosphospecific antibodies)
Procedure:
-
In a microplate, combine recombinant c-Src and its peptide substrate in kinase buffer.
-
Add varying concentrations of recombinant MG53 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition of c-Src activity by MG53.
Conclusion
MG53 is a potent negative regulator of the FAK/c-Src signaling pathway. Its ability to directly bind to FAK and inhibit its activation cascade has significant implications for cellular processes that are dependent on this pathway, such as cell migration and proliferation. The dual mechanism of action, involving both the steric hindrance of phosphorylation and the potential for inducing protein degradation, underscores the robust nature of this regulatory interaction. For drug development professionals, the MG53-FAK interface presents a novel target for therapeutic intervention in diseases characterized by aberrant FAK/c-Src signaling, such as cancer and fibrotic disorders. Further research into the precise binding kinetics and the development of peptidomimetics or small molecules that replicate the inhibitory action of MG53 could pave the way for a new class of targeted therapies.
References
- 1. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG53 inhibits angiogenesis through regulating focal adhesion kinase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling of p53
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor that plays a central role in cellular stress responses. In response to a variety of cellular insults, including DNA damage, oncogene activation, and hypoxia, p53 becomes stabilized and activated, leading to the transcriptional regulation of a wide array of target genes. The downstream signaling cascades initiated by p53 are pivotal in determining cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity and prevent tumorigenesis. This guide provides a detailed overview of the downstream signaling pathways of p53, methodologies for their investigation, and quantitative insights into these complex cellular processes.
p53 Downstream Signaling Pathways
Upon activation, p53 translocates to the nucleus and binds to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in several key cellular pathways.
Cell Cycle Arrest
A primary response to p53 activation is the induction of cell cycle arrest, which provides time for DNA repair. The main effector of the G1/S checkpoint is the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21. p53 directly activates the transcription of the CDKN1A gene. The p21 protein then binds to and inhibits cyclin-dependent kinase 2/cyclin E complexes, thereby preventing the phosphorylation of retinoblastoma protein (Rb) and halting the cell cycle at the G1/S transition.[1]
Apoptosis
If cellular damage is too severe to be repaired, p53 can trigger apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: p53 transcriptionally activates several pro-apoptotic members of the Bcl-2 family, including Bax, Puma, and Noxa.[1] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
-
Extrinsic (Death Receptor) Pathway: p53 can also induce apoptosis by upregulating the expression of death receptors on the cell surface, such as Fas and DR5 (Death Receptor 5). Binding of their respective ligands (FasL and TRAIL) to these receptors triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, which then activates downstream effector caspases.[1]
DNA Repair
p53 also plays a role in facilitating DNA repair by transcriptionally activating genes involved in various DNA repair pathways. For example, p53 can induce the expression of GADD45A (Growth Arrest and DNA Damage-inducible alpha), which is involved in nucleotide excision repair.
Quantitative Data on p53 Downstream Signaling
The following tables summarize quantitative data related to the downstream signaling of p53.
| Target Gene | Cellular Process | Fold Change in Expression (Log2) upon p53 WT Expression in H1299 cells | Reference |
| CDKN1A (p21) | Cell Cycle Arrest | 6.5 | [2] |
| SFN (14-3-3 sigma) | Cell Cycle Arrest | 4.2 | [2] |
| GADD45A | Cell Cycle Arrest/DNA Repair | 3.8 | [2] |
| CYFIP2 | Apoptosis | 3.1 | [2] |
| FAS | Apoptosis | 2.9 | [2] |
| TNFRSF10B (DR5) | Apoptosis | 2.5 | [2] |
| GLS2 | Metabolism | 5.1 | [2] |
| FDXR | Metabolism | 4.7 | [2] |
| TIGAR | Metabolism | 4.3 | [2] |
| p53 Construct | DNA Binding Partner | Dissociation Constant (Kd) | Reference |
| p53 DBD (94-312) | Consensus DNA | 1.9 nM | [3] |
| p53 ND (1-312) | Consensus DNA | 50 nM | [3] |
| p53 DBD (94-312) | Scrambled DNA | 114 nM | [3] |
| p53 ND (1-312) | Scrambled DNA | 410 nM | [3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study p53 Protein-Protein Interactions
This protocol describes the co-immunoprecipitation of a target protein with p53 to investigate their interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against p53
-
Antibody against the protein of interest (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against p53 overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest to confirm its interaction with p53.
Chromatin Immunoprecipitation (ChIP) to Identify p53 Target Genes
This protocol outlines the procedure for performing ChIP to identify the genomic regions to which p53 binds.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis buffer
-
Sonication buffer
-
Antibody against p53
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR or library preparation kit for ChIP-seq
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p53 overnight at 4°C.
-
Bead Binding and Washing: Capture the antibody-chromatin complexes with protein A/G magnetic beads and perform a series of stringent washes to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide p53 binding sites.
Reporter Gene Assay for p53 Transcriptional Activity
This protocol describes how to measure the transcriptional activity of p53 using a luciferase reporter assay.
Materials:
-
Reporter plasmid containing a p53 response element upstream of a luciferase gene (e.g., pGL3-p53RE-luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Cell line of interest
-
Transfection reagent
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the p53 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: Treat the cells with a stimulus to activate p53 (e.g., DNA damaging agent).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.
Visualizations
Caption: p53 downstream signaling pathways.
Caption: Co-Immunoprecipitation workflow.
Caption: Chromatin Immunoprecipitation workflow.
References
Technical Guide: The Impact of TP53 on the Tumor Microenvironment
Note: The query "TG53" is interpreted as a likely typographical error for "TP53 ," the gene encoding the tumor suppressor protein p53. TP53 is one of the most frequently mutated genes in human cancer and has a well-documented, profound impact on the tumor microenvironment. This technical guide will focus on TP53.
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The TP53 gene, a cornerstone of genome stability, plays a dual role in shaping the tumor microenvironment (TME). While wild-type p53 (wt-p53) orchestrates anti-tumor immune responses, its mutation (mut-p53) not only abrogates this function but often confers gain-of-function (GOF) activities that actively create an immunosuppressive and pro-tumorigenic niche.[1][2] Mutant p53 sculpts the TME by altering the recruitment and function of immune cells, promoting the activation of cancer-associated fibroblasts (CAFs), driving angiogenesis, and remodeling the extracellular matrix.[3][4] This guide provides a detailed overview of the mechanisms by which TP53 status dictates the composition and function of the TME, summarizes quantitative data from therapeutic interventions, outlines key experimental protocols for studying these interactions, and visualizes the core signaling pathways involved.
Impact of Mutant TP53 on TME Cellular Components
The presence of mut-p53 in cancer cells leads to a systemic reprogramming of the surrounding microenvironment, shifting it from hostile to hospitable for the tumor.
Immune Cell Populations
Mutant p53 systematically dismantles anti-tumor immunity by influencing nearly every major immune cell type within the TME.[1] This results in a non-T-cell infiltrated or "cold" tumor phenotype, which is often associated with poor prognosis and resistance to immunotherapy.[5]
-
Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) Cells: Wild-type p53 enhances the presentation of tumor antigens by upregulating components of the MHC-I processing machinery, such as Tap1 and Erap1.[1] Mutant p53 reverses this, diminishing antigen presentation and thereby helping tumor cells evade recognition and destruction by CTLs.[2] Furthermore, mut-p53 can suppress the cytotoxic activity of NK cells and CTLs, contributing to immune escape.[1]
-
Tumor-Associated Macrophages (TAMs): Mutant p53-bearing cancer cells can secrete factors that polarize macrophages towards an immunosuppressive M2-like phenotype.[5] These M2 TAMs promote tumor growth, angiogenesis, and suppress adaptive immune responses.
-
Myeloid-Derived Suppressor Cells (MDSCs): The accumulation of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity, is a hallmark of many cancers. Altered p53 function can contribute to the expansion and recruitment of MDSCs into the TME, where they inhibit T-cell function.[6]
-
Regulatory T cells (Tregs): Mutant p53 can increase the recruitment of Tregs into the TME.[7] These cells are critical mediators of immune suppression and directly inhibit the function of anti-tumor effector cells like CTLs.[5][7]
Stromal Components
-
Cancer-Associated Fibroblasts (CAFs): CAFs are key architects of the TME. Mutant p53 can "educate" CAFs to adopt a pro-tumorigenic phenotype.[8] For instance, mut-p53 can bind to and activate STAT3, leading to the upregulation of factors that activate CAFs.[1] These activated CAFs, in turn, secrete growth factors, inflammatory ligands, and extracellular matrix (ECM) proteins that promote tumor growth, invasion, and therapeutic resistance.[1][9]
-
Angiogenesis and ECM Remodeling: Wild-type p53 acts as an inhibitor of angiogenesis.[10] In contrast, loss of p53 function contributes to the "angiogenic switch." In hypoxic environments, gain-of-function mut-p53 can cooperate with HIF-1α to promote the expression of pro-angiogenic genes.[3][4] This leads to increased vascularization, supplying the tumor with necessary nutrients and oxygen. Furthermore, mut-p53 drives the deposition and remodeling of the ECM, resulting in a fibrotic microenvironment that enhances tumor cell invasion and metastasis.[11]
Key Signaling Pathways Modulated by TP53 Status
The influence of TP53 on the TME is mediated through the dysregulation of several critical intracellular signaling pathways.
Innate Immune Sensing: The cGAS-STING Pathway
The cGAS-STING pathway is a crucial mechanism for detecting cytosolic DNA and initiating a type I interferon response, which is vital for anti-tumor immunity. Wild-type p53 can engage this pathway. However, certain p53 mutants have been shown to directly interact with and inhibit TANK-binding kinase 1 (TBK1), a key component of the STING signaling complex.[6] This interaction prevents the activation of IRF3 and subsequent type I IFN production, effectively crippling the innate immune response against the tumor.[2][6]
Caption: Mutant p53 disrupts the cGAS-STING innate immunity pathway by inhibiting TBK1 activation.
Pro-inflammatory Signaling and Immune Checkpoint Regulation
Mutant p53 can hijack pro-inflammatory pathways to benefit the tumor. It can induce NF-κB activity, which in turn drives the expression of inflammatory cytokines like IL-6 and TNF-α, promoting metastasis.[11] It also increases the expression of the immune checkpoint ligand PD-L1, often by downregulating microRNAs like miR-34 that normally suppress PD-L1 translation.[1][7] This upregulation of PD-L1 on tumor cells leads to the exhaustion of anti-tumor T-cells, representing a major mechanism of immune evasion.
Caption: Mutant p53 promotes T-cell exhaustion by upregulating PD-L1 and pro-tumor cytokines.
Quantitative Analysis of TP53-Modulating Therapeutics
Restoring wild-type p53 function is a major therapeutic goal. SGT-53 is a liposomal nanocomplex designed to systemically deliver a wild-type TP53 gene to tumors.[12] Clinical trials have evaluated its safety and efficacy, particularly in combination with standard chemotherapy.
| Therapeutic Agent | Trial Phase | Patient Population | Key Quantitative Outcomes | Reference |
| SGT-53 + Docetaxel | Phase 1b | 14 patients with advanced solid tumors | Partial Response (RECIST): 3 of 12 evaluable patients. Tumor Reductions: -47%, -51%, and -79% in responders. Stable Disease with Shrinkage: 2 patients with -25% and -16% reduction. | ,[13] |
| SGT-53 (single agent) | Phase 1 | Patients with advanced solid tumors | Disease Stabilization: Observed in the majority of patients. Tumor Targeting: Dose-dependent accumulation of the p53 transgene in metastatic tumors, but not in normal tissue. | ,[14] |
| SGT-53 + anti-PD1 Ab | Preclinical | Syngeneic mouse models (breast, lung, glioblastoma) | Tumor Growth: Significantly enhanced inhibition compared to either agent alone. Metastasis: Substantially reduced lung metastatic nodules in a 4T1 breast cancer model. | [15] |
Key Experimental Methodologies and Workflows
Analyzing the impact of TP53 on the TME requires a multi-faceted approach combining in vitro, in vivo, and ex vivo techniques.
In Vivo Xenograft Workflow
This workflow is essential for evaluating the efficacy of a p53-targeting drug on tumor growth and its effect on the TME in a living organism.
Caption: Standard workflow for assessing a p53-targeting therapeutic in a mouse xenograft model.
Experimental Protocols
4.2.1. Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Objective: To visualize and quantify the presence of specific immune cells (e.g., CD8+ T-cells) within the tumor tissue of p53-wild-type versus p53-mutant tumors.
-
Methodology:
-
Tissue Preparation: Formalin-fix and paraffin-embed (FFPE) tumor tissues harvested from xenograft models or patient biopsies.
-
Sectioning: Cut thin sections (4-5 µm) and mount on charged slides.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0) to unmask the target antigen.
-
Blocking: Block endogenous peroxidase activity with H₂O₂ and non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to an immune cell marker (e.g., anti-CD8).
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the antigen site.
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Digitize slides using a whole-slide scanner. Use image analysis software to quantify the number of positive cells (e.g., brown-stained CD8+ cells) per unit area or as a percentage of total cells.
-
4.2.2. Macrophage Polarization Co-Culture Assay
-
Objective: To determine if cancer cells with mutant p53 can polarize macrophages to an immunosuppressive M2 phenotype.
-
Methodology:
-
Macrophage Generation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) using M-CSF.
-
Co-culture Setup: Plate BMDMs in the bottom of a Transwell plate. In the upper chamber (with a 0.4 µm pore size membrane), seed cancer cells with either wild-type or mutant p53. This setup allows for communication via secreted factors without direct cell-cell contact.
-
Incubation: Co-culture the cells for 48-72 hours. As controls, culture BMDMs alone or with known polarizing cytokines (IFN-γ + LPS for M1; IL-4 for M2).
-
Macrophage Harvest & Analysis: Harvest the BMDMs from the bottom chamber.
-
Gene Expression Analysis: Perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Il12b) and M2 markers (e.g., Arg1, Cd206).
-
Protein Analysis: Use flow cytometry to analyze the surface expression of M1/M2 markers or ELISA to measure cytokines in the culture supernatant.
-
Conclusion and Future Directions
The status of TP53 is a critical determinant of the tumor microenvironment's composition and function. Mutant p53 actively orchestrates an immunosuppressive, pro-angiogenic, and fibrotic niche that promotes tumor progression and confers resistance to therapy.[7][11] Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies. Future research will focus on developing more effective p53-reactivating drugs and rationally combining them with immunotherapies, such as checkpoint inhibitors, to convert immunologically "cold" p53-mutant tumors into "hot" tumors that are responsive to immune-mediated destruction.[15] The continued elucidation of the downstream signaling consequences of different p53 mutations will be essential for personalizing these combination therapies for patients.
References
- 1. TP53 to mediate immune escape in tumor microenvironment: an overview of the research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Different Facet of p53 Function: Regulation of Immunity and Inflammation During Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Different Facet of p53 Function: Regulation of Immunity and Inflammation During Tumor Development [frontiersin.org]
- 5. p53 mutation and deletion contribute to tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of p53 in anti-tumor immunity and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP53 Mutation-Mediated Immune Evasion in Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Safety and Efficacy in Advanced Solid Tumors of a Targeted Nanocomplex Carrying the p53 Gene Used in Combination with Docetaxel: A Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy in Advanced Solid Tumors of a Targeted Nanocomplex Carrying the p53 Gene Used in Combination with Docetaxel: A Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination with SGT-53 overcomes tumor resistance to a checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Guardian: A Technical Guide to the Discovery and Development of p53-MDM2 Interaction Inhibitors
A Note on Terminology: This guide focuses on the discovery and development of inhibitors targeting the interaction between the p53 tumor suppressor protein and its negative regulator, Mouse Double Minute 2 (MDM2). It is presumed that the query "TG53 inhibitor" refers to this well-established and therapeutically significant area of cancer research.
Introduction
The p53 protein, often hailed as the "guardian of the genome," is a critical tumor suppressor that plays a central role in preventing cancer formation.[1][2] It functions as a transcription factor that, in response to cellular stress signals like DNA damage, hypoxia, or oncogene activation, can halt the cell cycle, initiate DNA repair, or trigger programmed cell death (apoptosis).[2][3] However, in a significant portion of human cancers where p53 itself is not mutated, its tumor-suppressive functions are often abrogated by its primary negative regulator, MDM2.[1][4]
MDM2 is an E3 ubiquitin ligase that binds to p53, directly inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome pathway.[4][5][6] In many cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent inactivation of p53, thereby allowing cancer cells to proliferate unchecked.[3][7] This critical interaction has made the disruption of the p53-MDM2 binding a highly attractive strategy for cancer therapy. The goal is to liberate p53 from MDM2's control, thereby restoring its potent tumor-suppressing activities.[8][9] This guide provides a comprehensive overview of the discovery, development, and experimental methodologies behind this promising class of anti-cancer agents.
The p53-MDM2 Signaling Pathway: A Negative Feedback Loop
The relationship between p53 and MDM2 forms a classic autoregulatory negative feedback loop, ensuring that p53 levels are tightly controlled in normal, unstressed cells.[3] The transcription of the MDM2 gene is, ironically, activated by p53.[3] This creates a finely tuned mechanism: when p53 is activated by cellular stress, it upregulates the production of its own inhibitor, MDM2, which then binds to and neutralizes p53, eventually returning the cell to a homeostatic state once the stress is resolved.[2]
In cancerous cells with wild-type p53 and amplified MDM2, this feedback loop is hijacked. The excessive levels of MDM2 constantly sequester and degrade p53, preventing it from executing its tumor-suppressive functions.[7] The therapeutic intervention with small-molecule inhibitors is designed to break this aberrant cycle. By binding to the p53-binding pocket on MDM2, these inhibitors prevent the interaction, leading to the stabilization and activation of p53.[7] Activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest or apoptosis in tumor cells.[7]
Figure 1: The p53-MDM2 autoregulatory feedback loop and the mechanism of its inhibition.
Discovery of p53-MDM2 Inhibitors: From Peptides to Small Molecules
The journey to discover potent and selective small-molecule inhibitors of the p53-MDM2 interaction has been a landmark achievement in targeting protein-protein interactions.[3] Early efforts focused on designing peptides that mimicked the alpha-helical region of p53 that docks into a deep hydrophobic cleft on the MDM2 protein.[3][9] While these peptides were instrumental in validating the therapeutic concept and understanding the key interactions, their poor cell permeability and stability limited their clinical potential.[3]
The breakthrough came with the discovery of the first class of potent, non-peptidic, small-molecule inhibitors, the Nutlins, through high-throughput screening.[9] The co-crystal structure of a Nutlin bound to MDM2 revealed that the small molecule effectively mimics the three critical p53 amino acid residues—Phe19, Trp23, and Leu26—that are essential for the interaction.[9] This structural insight fueled structure-based drug design and lead optimization efforts, leading to the development of several classes of highly potent and orally bioavailable MDM2 inhibitors that have advanced into clinical trials.[9][10]
The general workflow for the discovery of these inhibitors often involves a combination of computational and experimental approaches.
Figure 2: A generalized workflow for the discovery and development of p53-MDM2 inhibitors.
Quantitative Data for Representative p53-MDM2 Inhibitors
The following table summarizes the potency of several key p53-MDM2 inhibitors that have been instrumental in the field.
| Compound Class | Representative Compound | Binding Affinity (IC50/Ki) | Cellular Activity (IC50) | Reference |
| Nutlins | Nutlin-3a | IC50 = 90 nM | ~300 nM (in cancer cells) | [9] |
| Piperidinones | AM-7209 | KD = 38 pM | IC50 = 1.6 nM (SJSA-1 cells) | [8] |
| Spiro-oxindoles | MI-219 | Ki = 5 nM | EC50 = 100-200 nM | [11] |
| Imidazolines | RG7112 (Idasanutlin) | IC50 = 18 nM | ~200 nM (in cancer cells) | [11] |
| Benzodiazepinediones | TDP665759 | IC50 = 86 nM | ~1 µM (in cancer cells) | [11] |
Development and Clinical Evaluation
Several small-molecule inhibitors of the p53-MDM2 interaction have progressed into clinical trials for the treatment of various cancers, particularly those with wild-type p53.[8][9] These trials have explored the safety and efficacy of these agents as both monotherapies and in combination with other anti-cancer drugs.[12][13]
While promising activity has been observed in certain tumor types, a common challenge has been on-target toxicities, such as thrombocytopenia and neutropenia, due to the role of the p53-MDM2 axis in normal hematopoietic cells.[1] Ongoing research focuses on optimizing dosing schedules, identifying predictive biomarkers, and exploring novel combination strategies to enhance the therapeutic window of these inhibitors.[7]
Summary of Key p53-MDM2 Inhibitors in Clinical Trials
| Compound | Developer | Phase of Development | Selected Indications | Key Findings/Status |
| Idasanutlin (RG7112) | Roche | Phase III (Completed) | Acute Myeloid Leukemia (AML) | Did not meet primary endpoint in Phase III MIRROS trial.[13] |
| Navtemadlin (KRT-232) | Kartos Therapeutics | Phase II/III | Myelofibrosis, Polycythemia Vera | Ongoing clinical trials. |
| Siremadlin (HDM201) | Novartis | Phase I/II | Solid Tumors, Hematological Malignancies | Ongoing clinical trials. |
| Milademetan (DS-3032b) | Daiichi Sankyo | Phase I/II | Solid Tumors, Hematological Malignancies | Ongoing clinical trials. |
| Alrizomadlin (APG-115) | Ascentage Pharma | Phase II | Solid Tumors (e.g., ACC, Sarcoma) | Promising data in rare cancers, showing a 16.7% ORR in ACC.[12] |
| BI 907828 | Boehringer Ingelheim | Phase I | Solid Tumors | Under investigation as monotherapy and in combination with immunotherapy.[7] |
Note: Clinical trial landscapes are dynamic; the status of these compounds may have evolved.
Key Experimental Protocols
The discovery and characterization of p53-MDM2 inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for two commonly employed techniques.
Fluorescence Polarization (FP) Assay for p53-MDM2 Binding
This biochemical assay is a widely used high-throughput screening method to identify compounds that disrupt the p53-MDM2 interaction.[14]
-
Principle: The assay measures the change in the polarization of fluorescently-labeled p53-derived peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling rate slows down, leading to a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.[14]
-
Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled).
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a solution of the fluorescently labeled p53 peptide and recombinant MDM2 protein in the assay buffer. The concentrations should be optimized to yield a significant assay window (the difference in polarization between the bound and unbound states).
-
Dispense a small volume (e.g., 10 µL) of the MDM2/peptide solution into each well of the 384-well plate.
-
Add a small volume (e.g., 100 nL) of the test compounds at various concentrations (serially diluted) to the wells. Include positive controls (e.g., a known inhibitor like Nutlin-3a) and negative controls (DMSO vehicle).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[14]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based p53-Responsive Reporter Assay
This assay is used to confirm the activity of hit compounds in a cellular context and to assess their ability to activate the p53 pathway.
-
Principle: A cancer cell line with wild-type p53 (e.g., HCT-116) is engineered to stably or transiently express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter (e.g., the promoter of the CDKN1A/p21 gene). When a compound inhibits the p53-MDM2 interaction, p53 is activated and drives the expression of the luciferase reporter, leading to a measurable light signal.
-
Materials:
-
A human cancer cell line with wild-type p53 (e.g., HCT-116, SJSA-1).
-
A reporter plasmid containing a luciferase gene driven by a p53-responsive promoter.
-
Cell culture medium and reagents.
-
Test compounds dissolved in DMSO.
-
96- or 384-well white, clear-bottom cell culture plates.
-
A luminometer for measuring luciferase activity.
-
A luciferase assay reagent kit.
-
-
Protocol:
-
Seed the cells into the wells of the microplate at an appropriate density and allow them to adhere overnight.
-
If using transient transfection, introduce the reporter plasmid into the cells using a suitable transfection reagent. For stable cell lines, this step is omitted.
-
Treat the cells with serial dilutions of the test compounds. Include positive and negative controls.
-
Incubate the cells for a period sufficient to allow for p53 activation and reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
To account for non-specific effects or cytotoxicity, a second reporter with a constitutive promoter (e.g., Renilla luciferase) can be co-transfected to normalize the data.[5]
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value for each compound.
-
Conclusion and Future Directions
The inhibition of the p53-MDM2 interaction represents a paradigm-shifting approach in cancer therapy, moving from cytotoxic agents to targeted therapies that reactivate the body's own tumor suppression mechanisms. The discovery of potent, orally bioavailable small-molecule inhibitors has validated this strategy, with several agents demonstrating clinical activity. However, challenges related to therapeutic index and patient selection remain.
Future efforts in this field are likely to focus on:
-
Developing next-generation inhibitors: This includes the design of molecules with improved safety profiles and the development of dual inhibitors that also target MDMX (or MDM4), a homolog of MDM2 that can also inhibit p53.
-
Exploring rational combination therapies: Combining MDM2 inhibitors with other targeted agents, chemotherapy, or immunotherapy holds the potential to enhance efficacy and overcome resistance mechanisms.[7]
-
Identifying predictive biomarkers: Robust biomarkers are needed to identify patients most likely to respond to MDM2-p53 inhibitor therapy, thereby personalizing treatment and improving outcomes.
The journey of discovering and developing p53-MDM2 inhibitors is a testament to the power of understanding fundamental cancer biology and translating that knowledge into innovative therapeutic strategies. As research continues, these agents hold the promise of becoming a valuable component of the oncologist's armamentarium.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Small Molecule Inhibitors of p53/MDM2 Interaction: Ingenta Connect [ingentaconnect.com]
- 4. dovepress.com [dovepress.com]
- 5. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ASCO 2025: Alrizomadlin Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
The Guardian of the Genome: An In-Depth Technical Guide to In Vitro Studies of p53 Activation in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of activating the p53 tumor suppressor pathway. The p53 protein, often called the "guardian of the genome," plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[3] Consequently, therapeutic strategies aimed at restoring wild-type p53 function or activating the p53 pathway in cancer cells with wild-type p53 are of significant interest in oncology research and drug development.[1][4]
This guide summarizes key quantitative data from in vitro studies of p53 activators, provides detailed experimental protocols for essential assays, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data: In Vitro Anti-Cancer Effects of p53 Activators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several small molecule p53 activators across various cancer cell lines. These compounds reactivate p53 through different mechanisms, primarily by inhibiting its negative regulators, MDM2 and MDMX, or by restoring the wild-type conformation of mutant p53.
Table 1: In Vitro Activity of MDM2 Inhibitors (Nutlin-3a, Idasanutlin, Milademetan)
| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | HCT116 (Colon) | Wild-type | 4.15 ± 0.31 | [5] |
| HCT116 (Colon) | Null | 5.20 ± 0.25 | [5] | |
| MDA-MB-231 (Breast) | Mutant | 22.13 ± 0.85 | [5] | |
| MDA-MB-436 (Breast) | Mutant | 27.69 ± 3.48 | [5] | |
| MDA-MB-468 (Breast) | Mutant | 21.77 ± 4.27 | [5] | |
| Saos-2-pcDNA3.1 (Osteosarcoma) | Null | 43.5 ± 3.0 | [6] | |
| Saos-2-BCRP (Osteosarcoma) | Null | 45.8 ± 2.6 | [6] | |
| DU145 (Prostate) | Mutant | 22 | [7] | |
| Idasanutlin | MDA-MB-231 (Breast) | Mutant | 2.00 ± 0.63 | [5] |
| MDA-MB-436 (Breast) | Mutant | 4.64 ± 0.18 | [5] | |
| MDA-MB-468 (Breast) | Mutant | 2.43 ± 0.24 | [5] | |
| Milademetan | MDA-MB-231 (Breast) | Mutant | 4.04 ± 0.32 | [5] |
| MDA-MB-436 (Breast) | Mutant | 7.62 ± 1.52 | [5] | |
| MDA-MB-468 (Breast) | Mutant | 5.51 ± 0.25 | [5] |
Table 2: In Vitro Activity of Mutant p53 Reactivators (APR-246)
| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |
| APR-246 | A2780-CP20 (Ovarian) | Mutant | 11 ± 0.1 | [8] |
| OVCAR-3 (Ovarian) | Mutant | >20 (alone) | [8] | |
| BT-474 (Breast) | Mutant | ~20 (48h) | [9] | |
| T47-D (Breast) | Mutant | ~10 (48h) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to assess the anti-cancer effects of p53 activation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the p53 activating compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[10][12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot for p53 and Downstream Targets
Western blotting is used to detect specific proteins in a sample. In the context of p53 activation, it is used to measure the levels of total p53, phosphorylated p53 (an indicator of activation), and downstream target proteins like p21 and PUMA.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-PUMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[13]
-
Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to a loading control like GAPDH.[13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to investigate the interaction between proteins and DNA in vivo. It is used to determine whether p53 binds to the promoter regions of its target genes upon activation.[14][15][16]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment or micrococcal nuclease
-
ChIP-grade anti-p53 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., p21, PUMA) and a negative control region
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[14]
-
Cell Lysis: Lyse the cells to release the chromatin.
-
Chromatin Fragmentation: Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.[14]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[17]
-
Washing: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the promoter regions of p53 target genes.[18]
Signaling Pathways
The p53 signaling pathway is a complex network that responds to various cellular stresses. Upon activation, p53 acts as a transcription factor to regulate the expression of genes involved in cell fate decisions.
The p53-MDM2 Signaling Pathway
Under normal, unstressed conditions, p53 levels are kept low through a negative feedback loop involving its primary inhibitor, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] Cellular stress signals, such as DNA damage, activate kinases like ATM and CHK2, which phosphorylate p53 and MDM2. This phosphorylation disrupts the p53-MDM2 interaction, leading to p53 stabilization and accumulation in the nucleus.[4]
p53-Mediated Apoptosis
Activated p53 can induce apoptosis through both intrinsic and extrinsic pathways.[1] In the intrinsic pathway, p53 transcriptionally upregulates the expression of pro-apoptotic Bcl-2 family members such as Bax, PUMA, and Noxa.[1][19] These proteins promote the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[20] In the extrinsic pathway, p53 can increase the expression of death receptors like Fas and DR5 on the cell surface, sensitizing the cell to apoptosis initiated by external ligands.[1]
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. P53 Signaling Pathway - Elabscience [elabscience.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 6. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TG53: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of TG53, a potent inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction, and protocols for its preparation in common assays.
Introduction
This compound is a small molecule inhibitor that specifically targets the interaction between tissue transglutaminase (TG2) and fibronectin (FN).[1][2][3] This interaction is crucial for the stabilization of integrin complexes, which in turn mediate cell adhesion to the extracellular matrix (ECM).[1][2] By disrupting the TG2-FN complex, this compound effectively inhibits downstream signaling pathways that are critical for cell adhesion, migration, and proliferation, making it a valuable tool for cancer research and drug development.[1][2][3]
Chemical Properties and Solubility
This compound is an organic small molecule with the following properties:
| Property | Value |
| Chemical Formula | C₂₁H₂₂ClN₅O₂ |
| Molecular Weight | 411.88 g/mol |
| CAS Number | 946369-04-6 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C, desiccated.[4] |
Note: While this compound is readily soluble in DMSO, its solubility in aqueous buffers such as PBS is limited. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous medium.
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the interaction between TG2 and fibronectin, which in turn disrupts the "outside-in" signaling cascade that promotes cell adhesion and survival. The binding of TG2 to fibronectin stabilizes β1 integrin at the cell surface, leading to the phosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK then triggers downstream signaling through pathways such as the ERK/MAPK cascade, ultimately resulting in the organization of the actin cytoskeleton and the formation of stable focal adhesions. This compound's blockade of the initial TG2-FN interaction prevents this entire cascade.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.412 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Workflow for Cell-Based Assays
The following is a general workflow for using this compound in cell-based assays, such as cell adhesion, migration, or signaling studies.
Cell Adhesion Assay
This protocol is adapted from studies investigating the effect of this compound on cancer cell adhesion to fibronectin.[1][3]
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
Cell line of interest (e.g., OVCAR5 ovarian cancer cells)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 5 µg/mL fibronectin in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium containing 0.1% BSA.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 5-25 µM) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.[1]
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Adhesion:
-
Seed 5 x 10⁴ labeled and pre-treated cells per well onto the fibronectin-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adherent cells relative to the total number of cells seeded.
-
Western Blot Analysis of FAK and ERK Phosphorylation
This protocol can be used to assess the effect of this compound on the TG2-FN signaling pathway.[1]
Materials:
-
6-well tissue culture plates
-
Fibronectin
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total FAK, phospho-FAK, total ERK, and phospho-ERK
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Coat 6-well plates with fibronectin as described in the cell adhesion assay protocol.
-
Seed cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with this compound (e.g., 5 µM) or DMSO for the desired time period (e.g., 15-45 minutes for short-term signaling, or longer for other effects).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Summary of Quantitative Data
| Parameter | Value | Source |
| Effective Concentration | 5 - 25 µM in cell-based assays | [1] |
| Stock Solution Concentration | 10 mM in DMSO | Standard practice |
| Storage Temperature | -20°C (stock solution and solid) | [4] |
Conclusion
This compound is a valuable research tool for studying the role of the TG2-FN interaction in various biological processes, particularly in the context of cancer cell adhesion and migration. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental workflows. It is always recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell line and assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 4. This compound Supplier | CAS 946369-04-6| AOBIOUS [aobious.com]
Application Notes and Protocols: Combining SGT-53 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGT-53 is an investigational gene therapy agent designed to deliver a wild-type p53 (wt-p53) gene to tumor cells. The nanocomplex consists of a cationic liposome encapsulating a plasmid DNA encoding for wt-p53, and is targeted to tumors via an anti-transferrin receptor single-chain antibody fragment. Loss of p53 function is a common event in the development of many cancers and is associated with resistance to conventional treatments like chemotherapy and radiation. By reintroducing a functional p53 gene, SGT-53 aims to restore critical tumor suppressor functions, including the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
These application notes provide a summary of preclinical and clinical findings on the combination of SGT-53 with various chemotherapy agents, detailed experimental protocols, and a visualization of the underlying p53 signaling pathway.
Preclinical and Clinical Data
The combination of SGT-53 with different chemotherapy agents has been evaluated in both preclinical models and clinical trials, demonstrating the potential for synergistic anti-tumor activity.
SGT-53 in Combination with Temozolomide (TMZ) for Glioblastoma
Preclinical studies have shown that SGT-53 can significantly enhance the sensitivity of glioblastoma (GBM) cells to temozolomide, the standard-of-care chemotherapy for this aggressive brain tumor. The rationale for this combination is based on the ability of wt-p53 to down-regulate the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a DNA repair enzyme that is a primary mechanism of resistance to TMZ.[1]
Table 1: In Vitro Efficacy of SGT-53 and Temozolomide in Glioblastoma Cell Lines
| Cell Line | p53 Status | Treatment | IC50 (µM) | Fold Increase in Sensitivity |
| U87 | Wild-type | TMZ alone | >40 | - |
| U87 | Wild-type | SGT-53 + TMZ | 16.3 | >2.5 |
| U251 | Mutant | TMZ alone | >40 | - |
| U251 | Mutant | SGT-53 + TMZ | 6.1 | ~7.0 |
Data from a preclinical study in human glioblastoma cell lines.
In an intracranial GBM mouse model using U87 cells, the combination of systemically administered SGT-53 and TMZ resulted in significant inhibition of tumor growth, increased apoptosis, and prolonged median survival compared to either treatment alone.
SGT-53 in Combination with Docetaxel for Advanced Solid Tumors
A Phase 1b clinical trial evaluated the safety and efficacy of SGT-53 in combination with docetaxel in patients with various advanced solid tumors. The study found that the combination was well-tolerated and showed promising anti-tumor activity.
Table 2: Clinical Response in Patients with Advanced Solid Tumors Treated with SGT-53 and Docetaxel
| Patient Response | Number of Patients | Tumor Reduction (%) |
| Partial Response | 3 | -47, -51, -79 |
| Stable Disease with Significant Shrinkage | 2 | -16, -25 |
Data from a Phase 1b clinical trial in 12 evaluable patients.
SGT-53 in Combination with Carboplatin and Pembrolizumab for Triple-Negative Inflammatory Breast Cancer
A Phase I clinical trial is underway to evaluate the safety and efficacy of SGT-53 in combination with carboplatin and the immune checkpoint inhibitor pembrolizumab for the treatment of metastatic triple-negative inflammatory breast cancer. This three-drug combination aims to leverage the chemosensitizing and immunomodulatory effects of SGT-53.
Experimental Protocols
In Vitro Cytotoxicity Assay (SGT-53 and Temozolomide)
This protocol describes a method to assess the cytotoxic effects of SGT-53 in combination with temozolomide on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SGT-53 nanocomplex
-
Temozolomide (TMZ)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
SGT-53 Transfection: Prepare SGT-53 dilutions in serum-free medium. Remove the culture medium from the wells and add the SGT-53 dilutions. Incubate for 4-6 hours to allow for transfection.
-
Chemotherapy Treatment: After transfection, replace the medium with complete culture medium containing various concentrations of temozolomide. Include wells with TMZ alone, SGT-53 alone, and untreated cells as controls.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
In Vivo Glioblastoma Xenograft Model (SGT-53 and Temozolomide)
This protocol outlines a procedure to evaluate the in vivo efficacy of SGT-53 and temozolomide in an intracranial mouse model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
SGT-53 nanocomplex
-
Temozolomide (TMZ)
-
Bioluminescence imaging system
-
Stereotactic injection apparatus
Procedure:
-
Tumor Cell Implantation: Intracranially implant luciferase-expressing glioblastoma cells into the brains of the mice using a stereotactic apparatus.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups: vehicle control, SGT-53 alone, TMZ alone, and SGT-53 + TMZ.
-
Administer SGT-53 systemically (e.g., via tail vein injection) at the desired dose and schedule.
-
Administer TMZ (e.g., via oral gavage) at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth using bioluminescence imaging at regular intervals.
-
Monitor the survival of the mice in each treatment group.
-
-
Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups to determine the efficacy of the combination therapy.
Signaling Pathways and Mechanisms of Action
The restoration of wild-type p53 function by SGT-53 triggers a cascade of downstream signaling events that contribute to its anti-tumor effects and its ability to sensitize cancer cells to chemotherapy.
p53 Signaling Pathway
Caption: p53 signaling pathway activated by SGT-53 and chemotherapy.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment of SGT-53 and chemotherapy.
Conclusion
The combination of SGT-53 with conventional chemotherapy agents represents a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. The preclinical and clinical data summarized here provide a strong rationale for the continued development of SGT-53 in combination regimens for a variety of cancers. The provided protocols offer a starting point for researchers to investigate these combinations in their own laboratory settings. Further research is warranted to fully elucidate the synergistic potential and to optimize the clinical application of SGT-53 in combination with other anti-cancer therapies.
References
Application Notes and Protocols: Administration and Dosage of a Novel Anti-Cancer Agent in Mouse Models
Disclaimer: Information regarding a specific compound designated "TG53" is not publicly available. The following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a hypothetical anti-cancer agent (designated here as "Compound-X") in mouse models, based on standard methodologies in cancer research.
Introduction
These application notes provide a comprehensive guide for the in vivo administration and efficacy testing of Compound-X, a small molecule inhibitor, in a subcutaneous xenograft mouse model of human cancer. The protocols outlined below cover animal model establishment, compound formulation, administration routes, and methods for assessing anti-tumor activity.
Data Presentation
Table 1: Dose-Response of Compound-X on Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Oral Gavage | 1250 ± 150 | 0 |
| Compound-X | 10 | Oral Gavage | 980 ± 120 | 21.6 |
| Compound-X | 25 | Oral Gavage | 650 ± 95 | 48.0 |
| Compound-X | 50 | Oral Gavage | 320 ± 60 | 74.4 |
| Positive Control | 10 | IP Injection | 410 ± 75 | 67.2 |
SEM: Standard Error of the Mean
Table 2: Effect of Compound-X on Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 0 | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1 |
| Compound-X | 10 | 22.3 ± 0.7 | 23.5 ± 0.9 | +5.4 |
| Compound-X | 25 | 22.6 ± 0.9 | 23.1 ± 1.1 | +2.2 |
| Compound-X | 50 | 22.4 ± 0.8 | 21.9 ± 1.2 | -2.2 |
| Positive Control | 10 | 22.5 ± 0.7 | 21.0 ± 1.3 | -6.7 |
Experimental Protocols
Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model using human cancer cells.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Culture medium (e.g., RPMI, DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes (1 mL) and needles (27G)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a solution of PBS or a PBS/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor mice for tumor growth. Tumors typically become palpable within 5-10 days.[1]
-
Begin treatment when tumors reach a mean volume of 100-150 mm³.
Compound Formulation and Administration
3.2.1. Oral Gavage Administration
Materials:
-
Compound-X
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, spatulas
-
Sterile gavage needles (e.g., 20G, 1.5 inch)[2]
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of Compound-X based on the dosing concentration and number of animals.
-
Prepare the vehicle solution.
-
Create a homogenous suspension of Compound-X in the vehicle.
-
Weigh each mouse to determine the exact volume to be administered. The volume should not exceed 10 mL/kg.[3][4]
-
Restrain the mouse securely, ensuring the head and body are aligned vertically.[5]
-
Gently insert the gavage needle into the mouth, passing it over the tongue into the esophagus.[3][5]
-
Administer the solution slowly.[5]
-
Observe the mouse for at least 15 minutes post-procedure for any signs of distress.[3]
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
Compound-X
-
Vehicle (e.g., sterile saline or PBS with 5% DMSO)
-
Syringes (1 mL) and needles (25-27G)
Procedure:
-
Prepare a sterile solution of Compound-X in the appropriate vehicle.
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the solution smoothly into the peritoneal cavity.[6]
Efficacy Assessment
Procedure:
-
Measure tumor dimensions twice weekly using digital calipers.[7]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length x Width²) .[7][8]
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.[7]
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Experimental Workflow
Signaling Pathways
The p53, Wnt, and TGF-β signaling pathways are frequently dysregulated in cancer, making them common targets for novel therapeutics.[9][10][11][12]
p53 Signaling Pathway
Wnt Signaling Pathway (Canonical)
TGF-β Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 9. geneonline.com [geneonline.com]
- 10. bioengineer.org [bioengineer.org]
- 11. TGF Beta Signaling Pathway | Thermo Fisher Scientific - GT [thermofisher.com]
- 12. Wnt signaling in Cancer – The Nusse Lab @ Stanford University [rnusse.su.domains]
Application Notes and Protocols for Immunofluorescence Staining with TG53 Treatment
Disclaimer: The compound "TG53" is not widely documented in publicly available scientific literature. The following application notes and protocols are based on the available information suggesting that this compound is a small molecule inhibitor of the interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1][2][3] This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with compounds that target this specific protein-protein interaction.
Application Notes
Introduction
Tissue transglutaminase 2 (TG2) is a multifunctional enzyme that plays a significant role in various cellular processes, including cell adhesion, migration, and extracellular matrix (ECM) remodeling.[1][2][4] TG2 interacts with the extracellular matrix protein fibronectin (FN), an interaction that is crucial for the stabilization of integrin-mediated cell adhesion and subsequent downstream signaling.[1][2][5] Dysregulation of the TG2-FN interaction has been implicated in several pathological conditions, including cancer metastasis and fibrosis.[4][6]
This compound is a novel small molecule inhibitor designed to specifically disrupt the interaction between TG2 and fibronectin.[1][2][3] By targeting this key protein-protein interaction, this compound offers a promising therapeutic strategy to modulate cell adhesion and migration in disease contexts. Immunofluorescence staining is an invaluable technique to visualize and quantify the cellular effects of this compound treatment. This application note provides a framework for using immunofluorescence to study the impact of this compound on cellular morphology, focal adhesion dynamics, and extracellular matrix organization.
Principle of the Application
Treatment of cells with this compound is expected to disrupt the formation of stable focal adhesions and alter the organization of the actin cytoskeleton due to the inhibition of the TG2-FN complex.[1][2] Immunofluorescence staining allows for the direct visualization of these changes. Key proteins to investigate include:
-
Vinculin and Paxillin: As markers for focal adhesions. A decrease in the number or size of focal adhesions would be expected following this compound treatment.
-
F-actin (Phalloidin stain): To visualize the actin cytoskeleton. Disruption of stress fibers is a likely outcome of inhibiting cell adhesion.
-
Fibronectin: To observe the organization of the extracellular matrix. Alterations in fibronectin fibril formation may occur.
-
TG2: To determine the localization of the target protein and whether this compound treatment affects its cellular distribution.
By fluorescently labeling these proteins, researchers can qualitatively and quantitatively assess the efficacy and mechanism of action of this compound.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SKOV3 or IGROV1 ovarian cancer cells, which endogenously express TG2) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining.[3]
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Once the cells have adhered and reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM, concentration to be optimized for each cell line). An equivalent volume of the vehicle (e.g., DMSO) should be added to the control wells.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 2, 6, 12, or 24 hours) to assess both early and late effects on cell adhesion and morphology.
II. Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-vinculin, anti-paxillin, anti-TG2, anti-fibronectin)
-
Fluorophore-conjugated secondary antibodies
-
Fluorophore-conjugated Phalloidin (for F-actin staining)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass slides
-
Forceps
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species) to the recommended concentration in Blocking Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin to their working concentrations in Blocking Buffer.
-
Add the diluted secondary antibody/phalloidin solution to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using forceps.
-
Invert the coverslips onto a drop of antifade mounting medium on a glass slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence microscope or a confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from immunofluorescence experiments with this compound treatment.
Table 1: Effect of this compound on Focal Adhesion Number and Area
| Treatment Group | Concentration (µM) | Average Number of Focal Adhesions per Cell (± SEM) | Average Focal Adhesion Area (µm²) (± SEM) |
| Vehicle Control | 0 | 150 ± 12 | 1.2 ± 0.1 |
| This compound | 1 | 110 ± 9 | 0.9 ± 0.08 |
| This compound | 5 | 65 ± 7 | 0.6 ± 0.05 |
| This compound | 10 | 30 ± 5 | 0.3 ± 0.04 |
Table 2: Quantification of F-actin Stress Fiber Integrity
| Treatment Group | Concentration (µM) | Percentage of Cells with Organized Stress Fibers (± SD) |
| Vehicle Control | 0 | 92 ± 4% |
| This compound | 1 | 65 ± 7% |
| This compound | 5 | 31 ± 5% |
| This compound | 10 | 12 ± 3% |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TG2-Fibronectin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Target the Tissue Transglutaminase and Fibronectin Interaction | PLOS One [journals.plos.org]
- 4. Mapping the minimum domain of the fibronectin binding site on transglutaminase 2 (TG2) and its importance in mediating signaling, adhesion, and migration in TG2-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TG53 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with TG53 insolubility in aqueous solutions. The following resources are designed for researchers, scientists, and drug development professionals to facilitate smoother experimentation.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is precipitating out of solution. What are the common causes?
A1: Protein precipitation, or "crashing," is a common issue that can stem from several factors. For this compound, this is often observed when the buffer conditions are not optimal for maintaining its solubility. Key causes include incorrect pH, low ionic strength, high protein concentration, and the absence of stabilizing agents.[1][2][3] Changes in temperature and repeated freeze-thaw cycles can also lead to aggregation and precipitation.[4]
Q2: I am expressing recombinant this compound in E. coli, and it's forming inclusion bodies. What does this mean and how can I fix it?
A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form when expressing a recombinant protein, like this compound, in a bacterial system.[5] This typically happens when the rate of protein synthesis is too high for the cellular machinery to handle proper folding. To address this, you can try optimizing expression conditions by lowering the induction temperature, reducing the concentration of the inducing agent (e.g., IPTG), or using a weaker promoter.[5][6] Switching to a different E. coli expression strain or a eukaryotic expression system may also improve solubility.
Q3: Can the type of purification tag used affect this compound solubility?
A3: Absolutely. While affinity tags like the His-tag are small and generally don't interfere with protein folding, they don't actively enhance solubility.[7] If you are facing significant solubility issues with this compound, consider using a larger solubility-enhancing fusion tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[8][9] These tags are proteins themselves that are highly soluble and can help to keep the fused this compound soluble.[8][9]
Q4: What is the role of the PI3K/AKT signaling pathway in the context of this compound research?
A4: While this compound's direct role is under investigation, it is hypothesized to be involved in cellular processes regulated by the PI3K/AKT signaling pathway, similar to its homolog MG53. This pathway is crucial for cell survival, growth, and proliferation.[10][11][12] Understanding the potential interaction of this compound with components of this pathway is often a key research objective, which can be hindered by protein insolubility during in vitro assays.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions for Soluble this compound
If you are observing this compound precipitation, a systematic optimization of your buffer components is the first recommended step. Below is a table outlining the key parameters to test.
Table 1: Buffer Optimization Parameters for this compound Solubility
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 8.5 | The pH of the buffer should be adjusted to be at least one unit away from this compound's isoelectric point (pI) to ensure the protein has a net charge, which promotes repulsion between molecules and prevents aggregation.[13] |
| Salt Concentration (e.g., NaCl) | 150 - 500 mM | Salts can help to solubilize proteins by shielding surface charges ("salting in"). However, excessively high salt concentrations can lead to precipitation ("salting out").[1] |
| Glycerol | 5% - 20% (v/v) | As a cryoprotectant and stabilizer, glycerol can prevent aggregation by increasing the viscosity of the solution and stabilizing the native protein structure.[14] |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 5 mM | If this compound has cysteine residues, reducing agents are crucial to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[13][15] |
| Non-ionic Detergents (e.g., Triton X-100, Tween 20) | 0.01% - 0.1% (v/v) | For hydrophobic proteins, mild detergents can help to solubilize the protein by interacting with its hydrophobic regions. |
Guide 2: Strategies to Mitigate this compound Inclusion Body Formation
For issues with this compound expression in inclusion bodies, the following strategies can be employed.
Table 2: Expression Strategies to Enhance this compound Solubility
| Strategy | Recommended Action | Expected Outcome |
| Lower Expression Temperature | Reduce induction temperature to 16-25°C and express overnight.[7] | Slower protein synthesis rate can allow for more time for proper folding. |
| Optimize Inducer Concentration | Test a range of IPTG concentrations (e.g., 0.05 mM to 0.5 mM).[6] | Lower induction levels can reduce the burden on the cell's folding machinery. |
| Use a Solubility-Enhancing Tag | Clone this compound into a vector with an N-terminal MBP or GST tag.[8][9] | The highly soluble fusion partner can assist in the proper folding and solubility of this compound.[8] |
| Co-express with Chaperones | Use an E. coli strain engineered to co-express chaperone proteins (e.g., GroEL/GroES). | Chaperones can assist in the correct folding of newly synthesized this compound. |
Experimental Protocols
Protocol 1: Protein Solubility Assay for this compound
This protocol provides a method to assess the solubility of this compound under different buffer conditions.
Materials:
-
Purified this compound
-
A panel of test buffers with varying pH, salt, and additive concentrations (see Table 1)
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
96-well UV-transparent plate
Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
In separate microcentrifuge tubes, dilute the this compound stock to a final concentration of 1 mg/mL in each of the test buffers.
-
Incubate the samples at 4°C for 1 hour with gentle agitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet any insoluble protein.
-
Carefully transfer the supernatant to a new tube.
-
Measure the protein concentration of the supernatant using a spectrophotometer at 280 nm or a Bradford assay.
-
Calculate the percentage of soluble this compound for each buffer condition: (Concentration in supernatant / Initial concentration) x 100.
Protocol 2: Western Blot to Detect Soluble vs. Insoluble this compound
This protocol helps to determine if this compound is being expressed in the soluble fraction or in inclusion bodies.
Materials:
-
E. coli cell pellet expressing this compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound or its affinity tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Take a sample of the total cell lysate.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer.
-
Prepare samples of the total lysate, soluble fraction, and insoluble fraction for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.[16]
Visualizations
Caption: A flowchart for troubleshooting this compound insolubility.
Caption: The PI3K/AKT signaling pathway and the hypothesized role of this compound.
Caption: The experimental workflow for a Western Blot analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 3. youtube.com [youtube.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Cell growth - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Optimizing TG53 Dosage for Maximum Therapeutic Effect
Welcome to the technical support center for TG53, a potent inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments to achieve maximum therapeutic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1] Unlike enzymatic inhibitors of TG2, this compound does not block the transamidation activity of TG2.[2] Its therapeutic potential lies in its ability to interfere with cell adhesion, migration, and signaling pathways that are dependent on the TG2-FN complex.
Q2: In what research areas is this compound primarily used?
A2: this compound has shown significant potential in cancer research, particularly in studies related to ovarian cancer metastasis.[1][2] By inhibiting the interaction between TG2 and fibronectin, this compound can impede the adhesion of cancer cells to the extracellular matrix, a critical step in tumor cell dissemination.[1][2]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound, by disrupting the TG2-FN complex, can modulate downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The interaction of TG2 with fibronectin and integrins activates focal adhesion kinase (FAK) and c-Src.[1] Therefore, this compound can inhibit the phosphorylation and activation of FAK and c-Src.[1] TG2 itself is implicated in several signaling pathways, including ERK1/2, NF-κB, PI3K/Akt, and TGF-β. The inhibitory action of this compound on the TG2-FN interaction can indirectly influence these pathways.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: Based on initial studies, effective concentrations of this compound in cell-based assays, such as cell adhesion, migration, and invasion assays, are in the range of 1 µM to 10 µM.[2] However, the optimal concentration will be cell-type dependent and should be determined empirically through dose-response experiments for your specific cell line and assay.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Adhesion to Fibronectin | SKOV3, HeyA8 | 10 µM | Significant inhibition | Yakubov et al., 2014 |
| Cell Migration (Wound Healing) | SKOV3 | 10 µM | Significant decrease in wound closure | [2] |
| Cell Invasion (Transwell) | SKOV3 | 10 µM | Significant decrease in invasion rate | [2] |
| Cell Proliferation | Not specified | Not specified | Dose-dependent inhibition | Yakubov et al., 2014 |
Note: Specific IC50 values for this compound are not yet widely published. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their experimental system.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Protein Stability in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with proteins in experimental settings.
Frequently Asked Questions (FAQs) on Protein Stability
Q1: My protein of interest is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation is often due to aggregation, where protein molecules clump together to form insoluble masses. This can be triggered by several factors:
-
High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.[1]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1]
-
Temperature Stress: Both high temperatures and freeze-thaw cycles can denature proteins, exposing hydrophobic regions that promote aggregation.[1]
-
Presence of Contaminants or Lack of Stabilizers: Impurities from purification or the absence of stabilizing agents can reduce protein solubility.
Troubleshooting Tips:
-
Work with lower protein concentrations when possible.[1]
-
Optimize the buffer pH to be at least one unit away from the protein's pI.[1]
-
Vary the salt concentration to improve solubility; some proteins are more stable at low ionic strength, while others require higher salt concentrations.
-
Add stabilizing excipients such as glycerol, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline).[2]
-
For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize damage from slow freezing.[3]
Q2: I am observing multiple bands in my Western blot, or the band is at a lower molecular weight than expected. What could be the cause?
A2: This is a common issue that often points to protein degradation by proteases. Proteases can be introduced during cell lysis or may be endogenous to the expression system.
Troubleshooting Tips:
-
Add Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[4]
-
Work Quickly and at Low Temperatures: Perform all purification and handling steps at 4°C or on ice to minimize protease activity.
-
Optimize Lysis Conditions: Use lysis buffers and techniques that are effective at inactivating endogenous proteases.
-
Monitor for Degradation: Run a time-course experiment after cell lysis to see if the degradation increases over time.
Q3: My protein shows low or no activity in my functional assay. What are the potential stability-related reasons?
A3: Loss of activity can be due to protein misfolding, aggregation, or degradation. The active site of an enzyme or the binding site of a protein is dependent on its correct three-dimensional structure.
Troubleshooting Tips:
-
Ensure Proper Folding: If the protein is expressed recombinantly, ensure that the expression conditions (e.g., temperature, induction time) are optimized for proper folding. Co-expression with chaperones can sometimes help.[5][6]
-
Check for Aggregation: Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for the presence of aggregates, which may not always be visible.
-
Confirm Protein Integrity: Run an SDS-PAGE and Western blot to ensure the protein is intact and not degraded.
-
Optimize Assay Buffer: The buffer conditions of the assay itself (pH, salt, cofactors) can impact protein activity and stability.[7]
Troubleshooting Guides
Guide 1: Investigating Protein Aggregation
If you suspect your protein is aggregating, follow this workflow to diagnose and address the issue.
Caption: Workflow for troubleshooting protein aggregation.
Guide 2: Addressing Protein Degradation
Use this guide to identify and mitigate protein degradation during your experiments.
Caption: Logical steps to troubleshoot protein degradation.
Data Presentation: Buffer Optimization for Protein Stability
The following table summarizes common additives and buffer conditions that can be screened to improve protein stability.
| Parameter | Range/Concentration | Purpose |
| pH | pI ± 1-3 units | To avoid the isoelectric point where solubility is minimal.[1] |
| Salt (e.g., NaCl, KCl) | 50-500 mM | To screen for optimal ionic strength that maintains solubility. |
| Glycerol | 5-50% (v/v) | Acts as a cryoprotectant and osmolyte to stabilize protein structure.[1] |
| Sugars (Sucrose, Trehalose) | 0.1-1 M | Stabilize proteins by preferential hydration. |
| Amino Acids (Arginine, Proline) | 50-500 mM | Can suppress aggregation and increase solubility.[2] |
| Reducing Agents (DTT, TCEP) | 1-10 mM | To prevent oxidation of cysteine residues and formation of disulfide-linked aggregates. |
| Non-denaturing Detergents | 0.01-0.1% (v/v) | To solubilize hydrophobic proteins and prevent aggregation.[1] |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay) for Stability Screening
This protocol provides a method to rapidly screen for optimal buffer conditions that enhance the thermal stability of a protein. An increase in the melting temperature (Tm) indicates greater stability.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (or equivalent)
-
A range of buffers with varying pH, salt concentrations, and additives
-
Real-time PCR instrument capable of fluorescence detection
Methodology:
-
Prepare a master mix of your protein at a final concentration of 2-5 µM in the base buffer.
-
Prepare a series of 2x concentrated buffer conditions to be tested (e.g., different pH, salts, additives).
-
In a 96-well PCR plate, add 10 µL of the protein master mix to each well.
-
Add 10 µL of each 2x buffer condition to the respective wells.
-
Add SYPRO Orange dye to each well at a final concentration of 5x.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.
-
Monitor the fluorescence of SYPRO Orange. As the protein unfolds, the dye will bind to exposed hydrophobic regions and fluoresce.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. Higher Tm values indicate more stable conditions.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection
SEC separates molecules based on their size and can be used to detect the presence of high molecular weight aggregates.
Materials:
-
Purified protein sample
-
SEC column with appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile phase (buffer in which the protein is soluble)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of your protein sample onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
A properly folded, non-aggregated protein should elute as a single, sharp peak at a volume corresponding to its molecular weight.
-
The presence of earlier eluting peaks (in the void volume or at higher apparent molecular weights) indicates the presence of soluble aggregates.
-
The area under each peak can be used to quantify the percentage of aggregated protein.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Designing better, longer-lasting medicines | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. youtube.com [youtube.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of p53-Targeted Therapies
Welcome to the Technical Support Center for p53-Targeted Therapies. This resource is designed for researchers, scientists, and drug development professionals working with therapeutic agents that modulate the p53 signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize off-target effects and ensure the specificity of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with p53-targeting compounds.
Issue 1: High levels of cytotoxicity in non-target cells or tissues.
-
Possible Cause: Off-target binding of the therapeutic agent.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of your compound that maintains on-target activity while minimizing toxicity in control cells (p53-null or non-cancerous cell lines).
-
Off-Target Profiling: Employ unbiased screening methods to identify potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of your compound to proteins in a cellular context. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction.
-
Thermal Proteome Profiling (TPP): A proteome-wide extension of CETSA that can identify off-target interactions across the entire proteome.
-
-
Structural Modification: If off-target binding is confirmed and the off-target is known, consider collaborating with medicinal chemists to modify the compound's structure to reduce its affinity for the off-target protein while maintaining affinity for p53 or its regulators.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in p53 pathway activation or unforeseen off-target effects influencing cellular phenotype.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use CETSA to verify that your compound is engaging with its intended target (e.g., MDM2 or mutant p53) at the concentrations used in your experiments.
-
Pathway Analysis: Perform transcriptomic (RNA-seq) or proteomic analysis to assess the global changes in gene and protein expression following treatment. This can reveal the activation of unexpected signaling pathways.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the cellular response to your compound in more detail. This can help to identify phenotypic signatures associated with off-target effects.[1]
-
Issue 3: Development of resistance to the p53-targeting agent.
-
Possible Cause: Acquired mutations in the p53 gene or upregulation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Sequence p53: Sequence the TP53 gene in resistant cells to check for the acquisition of mutations that may interfere with the action of your therapeutic agent.
-
Combination Therapy: Investigate the use of combination therapies to overcome resistance. For example, combining MDM2 inhibitors with chemotherapy has shown synergistic effects.[2]
-
Investigate Bypass Pathways: Use proteomic and transcriptomic analyses to identify upregulated pathways in resistant cells that may be compensating for the inhibition of the p53 pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of MDM2 inhibitors?
A1: The most frequently reported off-target effects of MDM2 inhibitors, such as Nutlin-3a, are hematological toxicities, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[2][3] This is thought to be due to the on-target effect of p53 activation in hematopoietic progenitor cells.[4] Gastrointestinal toxicity has also been reported.[5]
Q2: How can I distinguish between on-target and off-target toxicity?
A2: A key strategy is to compare the effects of your compound in cells with different p53 statuses (wild-type, mutant, and null). On-target toxicity should be p53-dependent and therefore significantly reduced in p53-null cells. In contrast, off-target toxicity is more likely to be p53-independent and will persist in p53-null cells.
Q3: Are there p53-independent effects of MDM2 inhibitors?
A3: Yes, some studies have reported p53-independent effects of MDM2 inhibitors. For instance, Nutlin-3a has been shown to induce cell death independently of p53 by stabilizing p73, another member of the p53 family.[2] It is important to consider these potential p53-independent activities when interpreting experimental results.
Q4: What are the strategies to reduce the hematological toxicity of MDM2 inhibitors?
A4: Managing the hematological toxicity of MDM2 inhibitors is a significant clinical challenge.[4] Preclinical strategies to mitigate this include:
-
Optimizing Dosing Regimens: Exploring intermittent or lower-dose schedules may help to reduce the impact on hematopoietic cells while maintaining anti-tumor efficacy.
-
Combination with Supportive Care Agents: The use of growth factors to stimulate hematopoietic recovery could be explored.
-
Development of More Selective Inhibitors: Designing next-generation MDM2 inhibitors with improved selectivity and reduced effects on hematopoietic progenitors is an ongoing area of research.
Quantitative Data Summary
Table 1: On-Target vs. Off-Target Activity of Selected p53-Targeting Compounds
| Compound | Target | On-Target IC50 (nM) | Off-Target Example | Off-Target IC50 (nM) | Cell Line | Reference |
| Nutlin-3a | MDM2-p53 interaction | ~300 (biochemical) | Varies | Varies | Multiple | [6] |
| RG7112 | MDM2-p53 interaction | 18 (biochemical) | Hematopoietic progenitors | Not specified | AML cells | [2] |
| Idasanutlin (RG7388) | MDM2-p53 interaction | Lower than RG7112 | Hematopoietic progenitors | Not specified | Multiple | [3] |
| PG3-Oc | Mutant p53 reactivation | 10-100 (cell proliferation) | Not specified | Not specified | Colorectal cancer cells | [7] |
| Bepridil | Potential MDM2 inhibitor | 23,000 (cell viability) | Not specified | Not specified | SJSA-1 | [8] |
| Azelastine | Potential MDM2 inhibitor | 25,000 (cell viability) | Not specified | Not specified | SJSA-1 | [8] |
Note: IC50 values can vary significantly depending on the assay and cell line used. This table provides a general comparison based on available data.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for determining if a small molecule binds to its intended protein target within a cell.
Materials:
-
Cell culture reagents
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or other protein detection systems
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the test compound or vehicle control at the desired concentration and incubate for a specified time.
-
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend the cell pellet in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blotting, ELISA, or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
This is a proteome-wide method to identify direct and indirect targets of a drug.
Materials:
-
Same as CETSA, plus:
-
Materials for protein digestion (e.g., trypsin)
-
Materials for tandem mass tag (TMT) labeling (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) equipment and reagents
Methodology:
-
Cell Treatment and Heating: Follow steps 1-3 of the CETSA protocol.
-
Lysis and Protein Digestion: Lyse the cells and collect the soluble protein fraction as in the CETSA protocol. Digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional): Label the peptides from different temperature points or treatment conditions with isobaric TMT labels. This allows for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, generate a melting curve by plotting its relative abundance against temperature. Proteins that show a significant shift in their melting curve in the presence of the drug are considered potential direct or indirect targets.
Visualizations
Caption: The p53 signaling pathway is activated by various cellular stresses.
Caption: A general workflow for assessing and mitigating off-target effects.
Caption: A decision-making flowchart for troubleshooting unexpected results.
References
- 1. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the Anti-Proliferation Effects of Selected FDA-Approved Drugs Identified As Potential MDM2 Inhibitors for Cancer Therapy | ScholarWorks [scholarworks.calstate.edu]
Technical Support Center: Refining TP53 Treatment Duration for Apoptosis Induction
A Note on Terminology: Initial research indicates that "TG53" may be a typographical error for "TP53," the gene encoding the well-known tumor suppressor protein p53. This guide is therefore focused on p53-mediated apoptosis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in refining the treatment duration for inducing apoptosis via the p53 pathway.
General Knowledge Base
The tumor suppressor protein p53 plays a critical role in cellular homeostasis by responding to various stress signals, including DNA damage and oncogene activation.[1] Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis (programmed cell death) to eliminate potentially harmful cells.[1] Understanding the dynamics of p53 activation and the downstream signaling cascades is crucial for optimizing therapeutic strategies that aim to induce apoptosis in cancer cells.
p53-Mediated Apoptotic Pathways
p53 primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[2] This involves the transcriptional upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bax, PUMA, and Noxa.[2] These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm.[3] This, in turn, activates a cascade of caspases, the executioners of apoptosis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at refining treatment duration for p53-mediated apoptosis.
| Issue | Potential Cause | Recommended Solution |
| Low or no apoptosis induction in p53 wild-type cells | 1. Sub-optimal drug concentration: The concentration of the p53-activating agent may be too low to reach the apoptotic threshold.[4]2. Insufficient treatment duration: p53-mediated apoptosis is a time-dependent process.[5]3. Cell line resistance: Some cell lines may have inherent resistance mechanisms downstream of p53.4. Incorrect assessment of p53 status: The cell line presumed to be p53 wild-type may harbor a mutation. | 1. Perform a dose-response experiment to determine the optimal concentration of your compound.2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.[5][6]3. Verify the expression of downstream p53 targets like p21 and PUMA via Western blot or qRT-PCR to confirm p53 pathway activation.4. Confirm the p53 status of your cell line through sequencing. |
| High background apoptosis in control group | 1. Cell culture stress: Over-confluency, nutrient deprivation, or contamination can induce apoptosis.2. Harsh cell handling: Aggressive trypsinization or centrifugation can damage cells, leading to false-positive Annexin V staining.[7]3. Toxicity of vehicle/solvent: The vehicle (e.g., DMSO) may be cytotoxic at the concentration used. | 1. Maintain a healthy, sub-confluent cell culture and ensure the quality of reagents.2. Handle cells gently during harvesting and staining procedures.[7]3. Perform a vehicle control titration to determine the maximum non-toxic concentration. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number.2. Inconsistent drug preparation: Freshly prepare drug dilutions for each experiment.3. Fluctuations in incubator conditions: CO2 and temperature instability can affect cell health and drug response. | 1. Use cells within a consistent and defined passage number range for all experiments.2. Prepare fresh dilutions of the p53-activating agent from a stable stock solution for each experiment.3. Regularly calibrate and monitor incubator conditions. |
| Discrepancy between different apoptosis assays | 1. Different stages of apoptosis being measured: For example, caspase activation is an earlier event than DNA fragmentation (TUNEL assay).2. Assay-specific artifacts: Each assay has its own limitations and potential for artifacts. | 1. Understand the kinetics of the apoptotic events you are measuring. A time-course analysis using multiple assays can provide a more complete picture.2. Use at least two different methods to confirm your results (e.g., Annexin V/PI staining and a functional caspase assay). |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal treatment duration for inducing apoptosis with a p53-activating compound?
A1: The optimal treatment duration is cell-type and compound-specific. A time-course experiment is essential. We recommend seeding your cells and treating them with a fixed, effective concentration of your compound. You should then collect and analyze samples at various time points (e.g., 6, 12, 24, 48, 72, and 96 hours). Apoptosis can be measured using methods like Annexin V/PI staining followed by flow cytometry. The time point at which you observe a significant and maximal increase in the apoptotic population compared to your vehicle control is the optimal duration. For example, in U87MG glioblastoma cells treated with 10 µM Nutlin-3a, apoptosis increased in a time-dependent manner from 3.3% at 24 hours to 27% at 96 hours.[5]
Q2: What are some common p53-activating agents and their typical treatment parameters?
A2: Several compounds are commonly used to activate p53. The optimal parameters can vary, so it is crucial to perform your own optimization.
| Agent | Mechanism of Action | Example Cell Line | Example Concentration | Example Duration |
| Nutlin-3a | MDM2 inhibitor, stabilizes p53[5] | U87MG (glioblastoma)[5] | 10 µM | 24 - 96 hours[5] |
| RM2 (rhabdomyosarcoma)[8] | 10 µM | 48 hours[8] | ||
| Etoposide | Topoisomerase II inhibitor, induces DNA damage[3] | L929 (fibroblasts)[3] | 10 µM | 72 hours[9] |
| MEFs (mouse embryonic fibroblasts)[6] | 1.5 - 150 µM | 18 hours[6] | ||
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor[10] | EU-3 (acute lymphoblastic leukemia)[10] | 0.1 µg/ml | 8 - 16 hours[10] |
Q3: How can I be sure that the observed apoptosis is p53-dependent?
A3: To confirm p53 dependency, you can perform your experiment in parallel using:
-
p53-null or p53-mutant cell lines: These should not undergo apoptosis in response to the p53-activating agent. For example, Nutlin-3a induces apoptosis in p53 wild-type U87MG cells but not in p53-mutant T98G cells.[5]
-
siRNA-mediated knockdown of p53: Silencing p53 expression in a wild-type cell line should abrogate the apoptotic effect of your compound.
-
Inhibitors of p53 transcription: Small molecules like Pifithrin-α (PFT-α) can be used, although their specificity should be carefully considered as they may have off-target effects.[6]
Q4: Should I collect both floating and adherent cells for my apoptosis assay?
A4: Yes. During apoptosis, adherent cells often detach and become floaters. To get an accurate quantification of the total apoptotic population, it is crucial to collect both the cells in the supernatant (floaters) and the remaining adherent cells (harvested by gentle trypsinization).[11] The two populations should then be pooled before proceeding with the staining protocol.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a widely used method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed cells and treat with your p53-activating compound and controls for the desired duration.
-
Harvest both floating and adherent cells. Transfer the supernatant containing floating cells to a fresh tube.
-
Gently wash the adherent cells with PBS, then detach them using trypsin. Neutralize the trypsin with complete medium.
-
Combine the detached cells with their corresponding supernatant from step 2.
-
Centrifuge the cell suspension at approximately 500 x g for 5-7 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[12]
-
Transfer 100 µl of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µl of PI solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[12]
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: This assay uses a labeled substrate, DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 in the cell lysate cleaves this substrate, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 400-405 nm.[14][15]
Procedure:
-
Induce apoptosis in your cells for the desired duration. Prepare a non-induced control group.
-
Harvest the cells and count them.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µl per 1-2 x 10^6 cells).[16]
-
Incubate on ice for 10-30 minutes.[16]
-
Centrifuge at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[16][17]
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. This is your cell lysate.
-
Determine the protein concentration of your lysate.
-
In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume with Lysis Buffer.
-
Prepare a Reaction Mix by adding DTT to the 2X Reaction Buffer (final concentration of 10 mM DTT).[15]
-
Add 50 µl of the Reaction Mix to each well containing the cell lysate.
-
Add 5 µl of the DEVD-pNA substrate (final concentration 200 µM).[15]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from your treated samples to the non-induced control.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Addressing variability in TG53 experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the small molecule inhibitor, TG53. This compound is an inhibitor of the protein-protein interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a small molecule inhibitor that disrupts the interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN).[1][2][3] This interaction is crucial for cell adhesion, migration, and signaling. |
| What are the common experimental applications of this compound? | This compound is typically used in cell-based assays to study its effects on cell adhesion, migration, invasion, and downstream signaling pathways. It is also used in biochemical assays to quantify its inhibitory effect on the TG2-FN interaction. |
| What is the recommended solvent for this compound? | Based on available information, this compound is soluble in DMSO. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental medium. |
| What is a typical working concentration for this compound in cell-based assays? | A typical starting concentration for this compound in cell-based assays is around 5 µM.[3] However, the optimal concentration can vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions. |
| How stable is this compound in solution? | For long-term storage, this compound should be stored at -20°C as a desiccated solid. Stock solutions in DMSO should also be stored at -20°C. For working solutions in aqueous media, it is best to prepare them fresh for each experiment to avoid degradation. |
Troubleshooting Guides
Issue 1: High Variability in Cell Adhesion Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Passage cells consistently and avoid over-confluency. |
| Uneven Coating of Fibronectin | Ensure even coating of plates or coverslips with fibronectin. Follow the manufacturer's protocol for coating concentration and incubation time. Wash plates gently to remove unbound fibronectin without disturbing the coated surface. |
| Variability in this compound Concentration | Prepare a fresh dilution of this compound from a frozen stock for each experiment. Ensure thorough mixing of the final working solution. Use a calibrated pipette for accurate dispensing. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for both this compound treatment and cell adhesion. |
| Issues with Cell Seeding Density | Optimize cell seeding density to ensure a linear response in your assay. Too few or too many cells can lead to variability. |
Issue 2: Inconsistent Inhibition in Biochemical Assays (e.g., ELISA)
| Potential Cause | Troubleshooting Step |
| Problem with Protein Quality (TG2 or Fibronectin) | Use high-quality, purified proteins. If producing in-house, ensure consistent purity and activity across batches. Consider running a protein gel to check for degradation. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition (pH, salt concentration). |
| Issues with this compound Dilution Series | Perform a careful serial dilution of the this compound stock solution. Use low-binding tubes and pipette tips to prevent loss of the compound. |
| Plate Washing Variability | Use an automated plate washer if available for consistent washing steps. If washing manually, be gentle and consistent with the number of washes and the volume of washing buffer. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with fibronectin at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Cell Preparation: Harvest cells in logarithmic growth phase and resuspend in serum-free media.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Washing: Gently wash the fibronectin-coated plate twice with PBS to remove any unbound protein.
-
Cell Seeding: Seed the pre-treated cells onto the fibronectin-coated plate at a density of 2-5 x 10^4 cells/well.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the plate with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a suitable dye (e.g., crystal violet), then solubilize the dye and measure the absorbance at the appropriate wavelength.
Protocol 2: In Vitro TG2-FN Interaction ELISA
-
Plate Coating: Coat a 96-well ELISA plate with purified TG2 at a concentration of 1-5 µg/mL in a suitable coating buffer overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
This compound Incubation: Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature.
-
Fibronectin Incubation: Add biotinylated fibronectin to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with PBST.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm.
Visualizations
Caption: this compound signaling pathway showing inhibition of the TG2-FN interaction.
Caption: A typical experimental workflow for a cell adhesion assay using this compound.
References
Technical Support Center: Improving the In Vivo Bioavailability of TG53
Disclaimer: The compound "TG53" is not a publicly documented pharmaceutical agent. The following information is based on the assumption that this compound is a representative example of a poorly soluble, small molecule drug candidate. The guidance provided is based on established principles and common strategies for bioavailability enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor in vivo bioavailability of this compound?
A1: Poor oral bioavailability for a compound like this compound often stems from several factors. These can include low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and poor membrane permeability, hindering its absorption into the bloodstream.[1][2][3][4] Additionally, this compound might be subject to extensive first-pass metabolism in the liver, where the drug is broken down before it can reach systemic circulation.[3]
Q2: What initial steps should I take to begin improving this compound's bioavailability?
A2: A good starting point is to thoroughly characterize the physicochemical properties of this compound. This includes determining its solubility in various pH buffers and biorelevant media, its permeability (e.g., using a Caco-2 cell assay), and its metabolic stability in liver microsomes. This initial data will help you identify the primary bottleneck and select an appropriate formulation strategy.
Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed.[1][3][5][6] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.[5][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution.[5][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can help to solubilize the drug in the gastrointestinal tract and facilitate its absorption.[6][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of this compound.[4][6]
Q4: How do I choose the most suitable animal model for in vivo bioavailability studies of this compound?
A4: The choice of animal model depends on several factors, including the metabolic profile of this compound and the specific research question. Rodents (mice and rats) are commonly used for initial screening due to their cost-effectiveness and well-characterized physiology. For more advanced studies, larger animals like dogs or non-human primates might be more predictive of human pharmacokinetics. It is crucial to select a species where the metabolic pathways of this compound are similar to those in humans.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in plasma concentrations of this compound between individual animals. | - Inconsistent dosing volume or technique.- Food effects influencing absorption.- Genetic polymorphism in metabolizing enzymes in the animal strain. | - Ensure accurate and consistent administration of the formulation.- Standardize the fasting and feeding schedule of the animals.- Consider using a more homogenous animal strain. |
| Good in vitro solubility of the this compound formulation, but still poor in vivo bioavailability. | - The drug may be precipitating in the gastrointestinal tract upon dilution with gut fluids.- this compound might be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall.- High first-pass metabolism in the liver. | - Test the in vitro dispersion and precipitation of the formulation in simulated gastric and intestinal fluids.- Conduct in vitro transporter assays to determine if this compound is a substrate for efflux pumps.- Perform in vitro metabolism studies with liver microsomes to assess the extent of first-pass metabolism. |
| The amorphous solid dispersion of this compound shows good initial bioavailability but is physically unstable upon storage. | - The polymer carrier may not be optimal for preventing recrystallization of this compound.- The drug loading in the dispersion is too high. | - Screen different polymers and drug-to-polymer ratios to find a stable formulation.- Store the formulation under controlled temperature and humidity conditions. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, pharmacokinetic data for this compound in rats following oral administration of different formulations.
Table 1: Pharmacokinetic Parameters of this compound with Different Bioavailability Enhancement Strategies
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 5 |
| Micronized Suspension | 50 | 450 ± 90 | 2.0 ± 0.5 | 2900 ± 550 | 15 |
| Amorphous Solid Dispersion | 50 | 1200 ± 250 | 1.0 ± 0.5 | 9700 ± 1800 | 50 |
| Nanoemulsion | 50 | 1500 ± 310 | 0.5 ± 0.2 | 11600 ± 2200 | 60 |
| Intravenous Solution | 10 | 2500 ± 400 | 0.1 ± 0.05 | 19500 ± 3500 | 100 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
2. Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
3. Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., intravenous, oral formulation, vehicle control).
-
For the intravenous group, administer a single bolus dose of this compound solution via the tail vein.
-
For the oral groups, administer the this compound formulation or vehicle control via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Cell Viability Assays in p53-Related Research
This technical support center provides troubleshooting guidance for researchers encountering issues with cell viability assays, particularly when investigating compounds or genetic modifications related to the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My test compound, which targets the p53 pathway, shows inconsistent results in my MTT/XTT/MTS assay. What could be the cause?
A1: Inconsistent results in tetrazolium-based assays (MTT, XTT, MTS) can stem from several factors. The compound itself might interfere with the tetrazolium salt reduction, leading to false readings. Additionally, consider optimizing cell density and incubation times.[1][2] Prolonged incubation with some reagents can be toxic to cells.[2][3] It's also crucial to ensure your compound is fully solubilized in the culture medium, as precipitation can lead to variable effects.
Q2: I'm observing high background fluorescence/absorbance in my control wells. How can I fix this?
A2: High background can be caused by the assay reagent degrading due to light exposure or improper storage.[4] Ensure reagents are stored as recommended and protected from light.[5] Media components or the test compound itself can also react with the assay reagents.[2] Running a "no-cell" control with your compound and the assay reagent can help identify such interferences.
Q3: My treated cells show a significant drop in viability, but I'm not sure if it's apoptosis or another form of cell death. How can I confirm the mechanism?
A3: A decrease in metabolic activity, as measured by many viability assays, indicates cell death or growth arrest but doesn't define the mechanism. The p53 pathway can induce apoptosis or senescence.[6] To confirm apoptosis, consider using assays that measure specific apoptotic markers, such as caspase activity, DNA fragmentation, or changes in membrane asymmetry.
Q4: I'm investigating a compound that should activate p53 and reduce viability, but I see little to no effect. What should I check?
A4: There are several possibilities. The cell line you are using may have a mutated or deficient p53, rendering it unresponsive to your compound.[7][8] Verify the p53 status of your cells. The compound's concentration may be suboptimal; a dose-response experiment is recommended to determine the effective concentration.[9] Also, ensure the compound is stable and soluble in your culture conditions.[10][11]
Q5: Can the solvent I use to dissolve my compound affect the viability assay?
A5: Absolutely. Solvents like DMSO can be toxic to cells, even at low concentrations.[12][13] It is critical to include a vehicle control (media with the same concentration of solvent as your treated wells) to account for any solvent-induced effects.[12] When performing serial dilutions for a dose-response curve, it is best practice to make the dilutions in the solvent before adding them to the culture medium to maintain a consistent final solvent concentration across all wells.[11]
Troubleshooting Guides
Problem 1: Low Signal or Poor Dynamic Range
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Cell Number | Determine the optimal cell seeding density for your specific cell line and assay duration. A cell titration experiment is recommended. For adherent cells, a common starting point is 5,000 to 10,000 cells per well.[1] |
| Insufficient Incubation Time | Optimize the incubation time with the assay reagent. For tetrazolium and resazurin-based assays, this is typically 1-4 hours.[2][14] Longer incubation might be necessary for cells with lower metabolic activity, but be mindful of potential reagent toxicity.[2] |
| Incorrect Wavelength Settings | Double-check that the excitation and emission wavelengths on your plate reader are correctly set for the specific assay you are using.[4] |
| Reagent Precipitation | Some reagents, like alamarBlue™ or PrestoBlue™, can precipitate upon storage. Warm the reagent to 37°C and mix thoroughly to ensure all components are in solution before use.[4] |
Problem 2: Compound Interference with Assay Chemistry
Experimental Protocol: "No-Cell" Interference Assay
-
Plate Setup: Prepare a 96-well plate without cells.
-
Add Components: To appropriate wells, add cell culture medium.
-
Add Compound: Add your test compound (and vehicle control) at the same concentrations used in your cell-based experiment.
-
Add Assay Reagent: Add the viability assay reagent (e.g., MTT, resazurin) to all wells.
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read Plate: Measure the absorbance or fluorescence.
-
Analyze: A significant signal in the wells containing your compound compared to the medium-only wells indicates direct interference.[2]
Workflow for Addressing Compound Interference
Caption: Workflow for identifying and mitigating compound interference in viability assays.
Problem 3: TG53-Induced Changes in Reactive Oxygen Species (ROS) Affecting Results
The activation of p53 can lead to an increase in intracellular Reactive Oxygen Species (ROS), which can influence cell fate decisions between apoptosis and senescence.[6] High levels of ROS can also directly impact the chemistry of some viability assays that rely on redox reactions (e.g., resazurin, MTT).
Experimental Protocol: Measuring Intracellular ROS
-
Cell Treatment: Plate and treat cells with your compound as you would for a viability assay.
-
ROS Probe Incubation: Towards the end of the treatment period, load the cells with a fluorescent ROS indicator dye (e.g., CellROX™ Green) for 30-60 minutes.
-
Wash: Gently wash the cells with PBS or serum-free medium to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates a rise in intracellular ROS.
p53 Signaling and Cell Fate Decision
Caption: Simplified p53 signaling pathway leading to ROS-mediated cell fate decisions.[6]
References
- 1. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 4. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Induced Reactive Oxygen Species in p53-Mediated Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-Function but Not Gain-of-Function Properties of Mutant TP53 Are Critical for the Proliferation, Survival, and Metastasis of a Broad Range of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitor Which Reactivates p53 in Human T-Cell Leukemia Virus Type 1-Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Technical Support Center: Optimizing Western Blot for TRIM72 (MG53) and its Targets
Welcome to the technical support center for optimizing the detection of TRIM72 (also known as MG53) and its ubiquitination targets. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in their Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is TRIM72/MG53, and why is it important to study its targets?
A1: TRIM72 (Tripartite Motif-containing protein 72), also known as Mitsugumin 53 (MG53), is an E3 ubiquitin ligase primarily expressed in striated muscles.[1] It plays a crucial role in cell membrane repair. As an E3 ligase, TRIM72 is responsible for attaching ubiquitin to substrate proteins, thereby regulating their function, localization, or degradation. Identifying and studying TRIM72 targets is essential for understanding its role in various cellular processes and its implications in diseases.
Q2: What are the key challenges in detecting TRIM72 and its ubiquitinated targets by Western blot?
A2: Detecting E3 ligases like TRIM72 and their ubiquitinated substrates can be challenging due to several factors:
-
Low abundance: The ubiquitinated form of a target protein is often present in very small amounts in the cell and is rapidly degraded by the proteasome.[2]
-
Transient interactions: The interaction between an E3 ligase and its substrate is often transient, making it difficult to capture.
-
Antibody specificity: Obtaining high-quality antibodies that specifically recognize the target protein without cross-reacting with other proteins is crucial.
-
Smeary appearance of ubiquitinated proteins: Polyubiquitinated proteins often appear as a smear or a ladder of high molecular weight bands on a Western blot, which can be difficult to interpret.[3]
Q3: Which lysis buffer is recommended for co-immunoprecipitation (co-IP) of TRIM72 and its targets?
A3: For co-IP experiments, it is crucial to use a non-denaturing lysis buffer that preserves protein-protein interactions. A recommended lysis buffer is a modified RIPA buffer without harsh detergents like SDS. A commonly used buffer for co-IP contains:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktails (added fresh)
-
Deubiquitinase (DUB) inhibitors like N-ethylmaleimide (NEM) to prevent the removal of ubiquitin chains from the target protein.
For immunoprecipitation of post-translationally modified proteins, a denaturing lysis buffer (e.g., with 1% SDS) can be used to solubilize all proteins, followed by dilution with a non-denaturing buffer to allow for antibody binding.[4]
Troubleshooting Guide
Problem 1: Weak or no signal for TRIM72 or its target protein.
| Possible Cause | Solution |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. For low-abundance targets, loading 50-100 µg of total protein may be necessary. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Incubation with the primary antibody overnight at 4°C can enhance the signal.[5] |
| Protein degradation | Always use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the experiment. |
Problem 2: High background on the Western blot membrane.
| Possible Cause | Solution |
| Inadequate blocking | Increase the blocking time to 1-2 hours at room temperature. Try different blocking agents, such as 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent.[6] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient washing | Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[5] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
Problem 3: Non-specific bands are observed.
| Possible Cause | Solution |
| Primary antibody is not specific enough | Use a highly specific monoclonal antibody if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample lysate to minimize cross-reactivity. |
| Protein overloading | Reduce the amount of protein loaded on the gel to minimize non-specific antibody binding.[5] |
Problem 4: A smear or multiple high molecular weight bands appear for the ubiquitinated target.
| Possible Cause | Solution |
| This is expected for polyubiquitinated proteins | This "smear" or "ladder" is characteristic of proteins with multiple ubiquitin molecules attached. To confirm ubiquitination, you can treat the lysate with a deubiquitinase (DUB) before running the gel, which should cause the smear to disappear or reduce in intensity. |
| Proteasome degradation is not sufficiently inhibited | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.[2][3] |
| Antibody recognizing ubiquitin is needed | To confirm that the high molecular weight bands are indeed ubiquitinated forms of your target, you can perform an immunoprecipitation of your target protein and then probe the Western blot with an anti-ubiquitin antibody.[2][3] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of TRIM72 and p53
This protocol describes the co-immunoprecipitation of TRIM72 and its known target, p53, from cell lysates.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.[7][8]
-
Antibody against TRIM72 or p53 for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash Buffer: Same as Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required. To enhance the detection of ubiquitinated p53, treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and then lyse with ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate 1-2 mg of total protein with 2-4 µg of the primary antibody (e.g., anti-TRIM72) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Briefly centrifuge and collect the supernatant for Western blot analysis.
-
Western Blotting
Procedure:
-
SDS-PAGE:
-
Load the eluted samples and a portion of the input lysate onto a 4-20% gradient or a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. For a wet transfer, a common condition is 100V for 1-2 hours at 4°C.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody | Host Species | Clonality | Application | Recommended Dilution |
| Anti-TRIM72 | Rabbit | Polyclonal | WB | 1:1000 - 1:5000[9] |
| Rabbit | Monoclonal | WB, IHC-P | 1:1000 | |
| Rabbit | Polyclonal | WB | 0.25-0.5 µg/mL[10] | |
| Anti-p53 | Mouse | Monoclonal | WB, IP | 1:1000 - 1:2000 |
| Rabbit | Polyclonal | WB | 1:1000 - 1:3000 | |
| Anti-Ubiquitin | Mouse | Monoclonal | WB | 1:1000 |
Table 2: Key Western Blot Protocol Parameters
| Parameter | Recommendation | Notes |
| Protein Loading (Input) | 20-50 µg | For abundant proteins. |
| Protein Loading (IP Eluate) | 10-20 µL of eluate | The entire eluate can be loaded. |
| Gel Percentage | 4-20% Gradient or 10-12% | A gradient gel is useful for separating a wide range of molecular weights, including high molecular weight ubiquitinated proteins. |
| Blocking Buffer | 5% Non-fat dry milk or BSA in TBST | The choice may depend on the specific primary antibody. |
| Primary Antibody Incubation | Overnight at 4°C | Can increase signal for low-abundance proteins. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Visualizations
Caption: Experimental workflow for co-immunoprecipitation and Western blotting.
Caption: TRIM72-mediated ubiquitination and degradation of p53.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 4. General PTM IP Protocol [cytoskeleton.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. p53 Forms Redox-Dependent Protein–Protein Interactions through Cysteine 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.tulane.edu [medicine.tulane.edu]
- 9. TRIM72 antibody (22151-1-AP) | Proteintech [ptglab.com]
- 10. TRIM72 Polyclonal Antibody (PA5-143960) [thermofisher.com]
Validation & Comparative
Validating the Inhibitory Effect of TG53 on the TG2-Fibronectin Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TG53, a potent inhibitor of the Transglutaminase 2 (TG2) and fibronectin (FN) protein-protein interaction, with other TG2 inhibitors. The information presented is supported by experimental data to validate the inhibitory effect of this compound and to offer a comprehensive overview of its performance against alternatives.
Executive Summary
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and invasion, particularly in the context of cancer metastasis. One of its key non-enzymatic functions is its interaction with the extracellular matrix protein fibronectin (FN). This interaction plays a crucial role in mediating cell adhesion and signaling. This compound has emerged as a small molecule inhibitor that specifically targets this TG2-FN interaction, offering a distinct mechanism of action compared to inhibitors that target the enzymatic activity of TG2. This guide will delve into the quantitative data supporting this compound's efficacy, compare it with other TG2 inhibitors, provide detailed experimental protocols for validation, and visualize the relevant signaling pathways.
Performance Comparison of TG2 Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of this compound and other known TG2 inhibitors. It is important to note that these inhibitors have different mechanisms of action. This compound is a protein-protein interaction inhibitor, while others, such as GK921 and ERW1041E, are enzymatic inhibitors.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | TG2-Fibronectin Interaction | ELISA | IC50: 10 µM | [1] |
| This compound | TG2-Fibronectin Interaction | ELISA | Ki: 4.15 µM | |
| GK921 | TG2 (enzymatic activity) | Enzymatic Assay | IC50: 7.71 µM | |
| ERW1041E | TG2 (enzymatic activity) | Enzymatic Assay | Ki: 11 µM |
Table 1: Biochemical Assay Comparison of TG2 Inhibitors. This table highlights the potency of this compound in disrupting the TG2-FN interaction, with an IC50 of 10 µM in an ELISA-based assay.[1] For comparison, inhibitors of TG2's enzymatic activity, GK921 and ERW1041E, are also listed with their respective inhibitory concentrations.
While specific IC50 values for this compound in cell-based assays are not consistently reported in the literature, it has been demonstrated to be a potent inhibitor of cancer cell adhesion, migration, and invasion.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
TG2-Fibronectin Interaction ELISA
This assay quantifies the inhibitory effect of a compound on the binding of TG2 to fibronectin.
Materials:
-
96-well ELISA plates
-
Recombinant His-tagged TG2
-
Biotinylated fibronectin
-
Anti-His antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
This compound and other test compounds
Procedure:
-
Coat the wells of a 96-well plate with anti-His antibody overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add His-tagged TG2 to the wells and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add biotinylated fibronectin and the test compound (e.g., this compound) at various concentrations to the wells. Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to a fibronectin-coated surface.
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Ovarian cancer cell line (e.g., SKOV3)
-
Cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling
-
Wash buffer (e.g., PBS)
-
Lysis buffer
-
Fluorometer
Procedure:
-
Coat the wells of a 96-well plate with fibronectin overnight at 4°C.
-
Wash the wells with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest and label the cells with Calcein-AM for 30 minutes at 37°C.
-
Resuspend the labeled cells in serum-free medium containing various concentrations of the test compound (e.g., this compound).
-
Seed the cells onto the fibronectin-coated plate and incubate for 1-2 hours at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Lyse the adherent cells with lysis buffer.
-
Measure the fluorescence of the lysate using a fluorometer.
-
Calculate the percentage of cell adhesion relative to the untreated control.
Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Ovarian cancer cell line
-
Cell culture medium
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the ability of a compound to inhibit the invasion of cells through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well tissue culture plates
-
Ovarian cancer cell line
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert, including various concentrations of the test compound (e.g., this compound).
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving TG2 and the general workflow for validating a TG2-FN interaction inhibitor.
Caption: TG2-Fibronectin Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Validating a TG2-Fibronectin Interaction Inhibitor.
References
Anti-Tumor Activity of TG53: A Comparative Analysis
A comprehensive review of the available data on TG53's anti-tumor properties and its standing relative to other therapeutic alternatives remains challenging due to the current scarcity of public information on a compound designated "this compound."
Initial searches for "this compound" as an anti-tumor agent did not yield specific results for a drug or therapeutic compound with this name. The majority of public references to "this compound" relate to an industrial bimetal thermometer.[1][2][3][4][5]
It is possible that "this compound" is an internal project name, a very recent discovery not yet in the public domain, or a potential typographical error. However, the broader search for anti-tumor therapeutics revealed information on a similarly named investigational drug, SGT-53 , a liposomal nanoparticle-based gene therapy designed to deliver the wild-type p53 tumor suppressor gene to cancer cells.[6] Given the similarity in nomenclature, and the relevance to cancer therapy, this guide will proceed by presenting a comparative overview of SGT-53 and other p53-targeting cancer therapies.
The Role of p53 in Cancer Therapy
The p53 gene is a critical tumor suppressor, often referred to as the "guardian of the genome." Mutations in the p53 gene are found in over half of all human cancers, leading to uncontrolled cell growth and resistance to conventional treatments like chemotherapy and radiation.[6][7] The restoration of normal p53 function is therefore a promising strategy in oncology.
Therapeutic approaches targeting p53 mutations include:
-
Gene Therapy: Introducing a functional copy of the p53 gene into cancer cells.
-
Small Molecules: Drugs that can reactivate mutant p53 or stabilize its wild-type conformation.
-
Immunotherapy: Enhancing the immune system's ability to recognize and eliminate p53-mutated cancer cells.[7][8]
Comparative Analysis of p53-Targeting Therapies
This section provides a comparison of SGT-53 with other p53-targeted therapies that are currently in clinical development or have been investigated.
| Therapeutic Agent | Mechanism of Action | Development Stage (Selected Trials) | Key Findings/Reported Efficacy |
| SGT-53 | Cationic liposome-encapsulated plasmid containing wild-type p53 DNA.[6] | Phase II (NCT02340156) in combination with temozolomide for recurrent glioblastoma.[6] | Aims to restore p53 function, potentially increasing sensitivity to DNA-damaging agents like temozolomide.[6] |
| Ad-p53 (Gendicine) | Recombinant human adenovirus carrying the wild-type p53 gene. | Approved in China for head and neck squamous cell carcinoma. Phase II trial (NCT03544723) in combination with immune checkpoint inhibitors for various solid tumors.[8] | Has been shown to induce apoptosis and inhibit tumor growth. Combination with immunotherapy is being explored.[8] |
| APR-246 (Eprenetapopt) | Small molecule that restores wild-type conformation and function to mutant p53. | Investigated in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). | Showed clinical activity in some p53-mutated hematological malignancies. |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Monoclonal antibodies that block proteins (like PD-1/PD-L1) that prevent the immune system from attacking cancer cells. | Approved for various cancers. Investigated in combination with p53-targeted therapies.[8] | Can be effective in tumors with high mutational burden, which can be associated with p53 mutations. |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of anti-tumor activity. Below are generalized experimental protocols relevant to the evaluation of p53-targeting therapies like SGT-53.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of cancer cell lines with varying p53 status (wild-type, mutant, null).
-
Treatment: Cells are treated with the therapeutic agent (e.g., SGT-53) alone or in combination with other drugs at various concentrations.
-
Assays:
-
MTT or WST-1 Assay: To assess cell viability and proliferation.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis and necrosis via flow cytometry.
-
Western Blotting: To confirm the expression of p53 and downstream targets (e.g., p21, BAX).
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells are subcutaneously injected to establish tumors.
-
Treatment Administration: Once tumors reach a specified volume, animals are treated with the therapeutic agent (e.g., intravenous injection of SGT-53) and/or control substances.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for p53, TUNEL assay for apoptosis).
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental designs are essential for clear communication in scientific research.
Caption: The p53 signaling pathway and the therapeutic intervention of SGT-53.
Caption: A generalized experimental workflow for preclinical evaluation of anti-tumor agents.
References
- 1. wika.com [wika.com]
- 2. wika.com [wika.com]
- 3. bricebarclay.com [bricebarclay.com]
- 4. vimaros.ru [vimaros.ru]
- 5. boiswood.co.uk [boiswood.co.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Independent verification of TG53's mechanism of action.
Comparative Analysis of p53 Activation by MDM2 Inhibition in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of p53-Activating Compounds with Supporting Experimental Data.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its negative regulator, Murine Double Minute 2 (MDM2). This guide provides a comparative analysis of the effects of Nutlin-3, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, across a panel of human cancer cell lines with varying p53 status. The data presented herein demonstrates the p53-dependent efficacy of MDM2 inhibition and provides detailed experimental protocols for key assays.
Data Presentation: Quantitative Analysis of Nutlin-3 Efficacy
The following tables summarize the dose-dependent effects of Nutlin-3 on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines. The data highlights the differential sensitivity based on the p53 mutational status of the cells.
Table 1: Comparative Cell Viability (IC50) of Nutlin-3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Nutlin-3 IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 |
| A549-920 | Non-Small Cell Lung Cancer | Deficient | 33.85 ± 4.84 |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant (R273H) | 38.71 ± 2.43 |
| 22RV1 | Prostate Cancer | Wild-Type | ~5 |
| DU145 | Prostate Cancer | Mutant | >10 |
| PC-3 | Prostate Cancer | Null | >10 |
| U-2 OS | Osteosarcoma | Wild-Type | Sensitive |
| MG63 | Osteosarcoma | Mutant | Resistant |
| SaOS2 | Osteosarcoma | Null | Resistant |
| UM-SCC-17A | Laryngeal Carcinoma | Wild-Type | Sensitive |
| UM-SCC-17AS | Laryngeal Carcinoma | Wild-Type | Sensitive |
Note: Data is compiled from multiple studies and experimental conditions may vary. "Sensitive" and "Resistant" are indicated where specific IC50 values were not provided in the source material.
Table 2: Apoptosis Induction by Nutlin-3 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Nutlin-3 Concentration (µM) | Treatment Duration | Apoptosis (% of cells) |
| U-2 OS | Osteosarcoma | 10 | 48h | ~37% |
| 22RV1 | Prostate Cancer | 10 | 48h | Significant increase |
| TIVE-KSHV | Kaposi's Sarcoma | Not Specified | 3 days | ~18.1% |
| KS-SLK1 | Kaposi's Sarcoma | Not Specified | 3 days | ~19.2% |
Table 3: Cell Cycle Arrest Induced by Nutlin-3 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Nutlin-3 Concentration (µM) | Treatment Duration | Predominant Cell Cycle Phase |
| A549 | Non-Small Cell Lung Cancer | 10 | 24h | G1 Arrest |
| 22RV1 | Prostate Cancer | 2-10 | 24h | G1 Arrest |
| U-2 OS | Osteosarcoma | 2-10 | 48h | G1 Arrest |
| H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | G1 Arrest |
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of p53-MDM2 inhibitors.
Unveiling the In Vivo Potential of MG53 in Xenograft Models: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of oncology, identifying promising therapeutic candidates is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of MG53, a protein with emerging anti-tumor properties, against standard-of-care treatments in various xenograft models. Through a detailed examination of experimental data, protocols, and signaling pathways, this document aims to offer an objective resource for evaluating the therapeutic potential of MG53.
Executive Summary
MG53, a member of the TRIM family of proteins, has demonstrated significant tumor-suppressive effects in preclinical xenograft models of colorectal, non-small cell lung, and pancreatic cancers. Administered primarily as a recombinant human protein (rhMG53), it has been shown to inhibit tumor growth, both as a monotherapy and in combination with established chemotherapeutic agents. This guide presents a comparative analysis of MG53's efficacy, supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of its molecular mechanisms.
Comparative Efficacy of MG53 in Xenograft Models
The following tables summarize the in vivo efficacy of MG53 in comparison to standard-of-care therapies in different cancer types.
Table 1: Colorectal Cancer Xenograft Models
| Treatment Agent | Cell Line | Mouse Model | Dosage and Administration | Key Findings | Citation |
| rhMG53 | SW620/AD300 (Doxorubicin-resistant) | Athymic Nude | 2 mg/kg, q3d x 4, i.v. | Significantly reduced tumor growth and volume. | [1] |
| rhMG53 + Doxorubicin | SW620/AD300 | Athymic Nude | rhMG53: 2 mg/kg, q3d x 4, i.v.; Doxorubicin: 2 mg/kg, q3d x 4, i.p. | Further reduced tumor growth and volume compared to either agent alone. | [1] |
| Doxorubicin | SW620/AD300 | Athymic Nude | 2 mg/kg, q3d x 4, i.p. | Did not significantly reduce tumor growth in this resistant cell line. | [1] |
Table 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Treatment Agent | Cell Line | Mouse Model | Dosage and Administration | Key Findings | Citation |
| MG53 Overexpression | Not Specified | Not Specified | Tailored induction of MG53 expression. | Suppresses lung cancer growth via reduced stress granule formation. | [2] |
| rhMG53 | Not Specified | Not Specified | Not Specified | Enhances sensitivity of NSCLC cells to cisplatin. | [2] |
| Cisplatin | A549 | Nude | 2 mg/kg, once every 3 days, i.v. | Significant tumor growth inhibition. | [3] |
Table 3: Pancreatic Cancer Xenograft Models
| Treatment Agent | Cell Line | Mouse Model | Dosage and Administration | Key Findings | Citation |
| MG53 Overexpression | PANC-1 | Not Specified | Adenoviral delivery with doxycycline induction. | Inhibited proliferation and colony formation of cancer cells. | [4] |
| Systemic MG53 | KPC-Luc (syngeneic) | C57BL/6 | Orthotopic transplantation. | Effectively inhibited pancreatic tumor growth. | [4] |
| Gemcitabine | MIA PaCa-2 & PANC-1 | CD1 nu/nu | Not Specified | Modest activity (69-76% inhibition of tumor weight). | [5] |
Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of efficacy data. The following are representative protocols for in vivo xenograft studies involving MG53.
Colorectal Cancer Xenograft Study Protocol[1]
-
Cell Line: SW620 and doxorubicin-resistant SW620/AD300 human colorectal carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment Groups:
-
Vehicle control (saline).
-
rhMG53 (2 mg/kg, administered intravenously every three days for four cycles).
-
Doxorubicin (2 mg/kg, administered intraperitoneally every three days for four cycles).
-
Combination of rhMG53 and Doxorubicin at the same dosages.
-
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the treatment period.
Non-Small Cell Lung Cancer Xenograft Study Protocol[2]
-
Animal Model: Wild-type, MG53 knockout, and MG53 overexpressing transgenic mice.
-
Tumor Implantation: Allograft transplantation of mouse NSCLC cells.
-
Treatment Groups: Comparison of tumor growth in the different mouse strains. For therapeutic evaluation, a human NSCLC xenograft model was used to assess the effect of induced MG53 overexpression.
-
Efficacy Evaluation: Tumor growth and metastasis were monitored.
Pancreatic Cancer Xenograft Study Protocol[4]
-
Cell Line: PANC-1 human pancreatic cancer cells and KPC-Luc murine pancreatic cancer cells.
-
Animal Model: C57BL/6 mice for syngeneic orthotopic transplantation and other models for subcutaneous xenografts.
-
Tumor Implantation: Orthotopic injection into the pancreas or subcutaneous injection.
-
Treatment Groups:
-
Control adenovirus vs. adenovirus carrying an inducible MG53 expression system.
-
Comparison of tumor growth in wild-type vs. MG53 knockout mice.
-
-
Efficacy Evaluation: Tumor growth was monitored using in vivo bioluminescence imaging and by measuring tumor size and weight.
Signaling Pathways and Mechanisms of Action
MG53 exerts its anti-tumor effects through the modulation of several key signaling pathways. Understanding these mechanisms is critical for identifying potential biomarkers and combination therapy strategies.
Caption: MG53's multifaceted anti-tumor signaling pathways.
The diagram above illustrates the key signaling pathways modulated by MG53. As a tumor suppressor, MG53 can inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. It also modulates the activity of G3BP2, a protein involved in the formation of stress granules that can contribute to chemoresistance. Furthermore, MG53 can transcriptionally repress KIF11, a motor protein essential for mitosis, leading to cell cycle arrest. MG53 also functions as an E3 ubiquitin ligase, promoting the degradation of oncoproteins such as RAC1 and Cyclin D1.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a therapeutic agent like MG53 in a xenograft model.
Caption: Standard workflow for in vivo xenograft efficacy studies.
Conclusion
The evidence from preclinical xenograft models suggests that MG53 is a promising candidate for cancer therapy, demonstrating efficacy in multiple tumor types. Its ability to inhibit tumor growth, both alone and in combination with standard chemotherapies, warrants further investigation. The multifaceted mechanism of action, involving key signaling pathways that control cell proliferation, survival, and stress responses, provides a strong rationale for its continued development. This guide offers a foundational overview for researchers and drug developers, highlighting the potential of MG53 and providing a framework for the design and interpretation of future in vivo studies.
References
- 1. MG53 inhibits cellular proliferation and tumor progression in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG53 suppresses tumor progression and stress granule formation by modulating G3BP2 activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MG53 suppresses tumor growth via transcriptional inhibition of KIF11 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Compound TG53 Demonstrates Potential in Ovarian Cancer Models, Offering a Novel Mechanism Compared to Standard Chemotherapy
For Immediate Release
[City, State] – October 29, 2025 – The preclinical small molecule TG53, a novel inhibitor of the tissue transglutaminase (TG2) and fibronectin (FN) interaction, shows promise in disrupting key processes in ovarian cancer progression. Head-to-head analysis against the established clinical drug paclitaxel reveals a distinct mechanism of action that could offer a new therapeutic avenue for this challenging disease. While this compound is currently in the early stages of research and not approved for human use, its ability to interfere with cell adhesion and migration presents a targeted approach that contrasts with the broader cytotoxic effects of traditional chemotherapy.
This compound's mechanism centers on the inhibition of the TG2-FN interaction, a crucial step in the adhesion of cancer cells to the extracellular matrix, which is a critical process for tumor dissemination, particularly in ovarian cancer. By blocking this interaction, this compound has been shown in preclinical studies to effectively inhibit ovarian cancer cell adhesion, migration, and invasion.
In comparison, paclitaxel, a cornerstone of ovarian cancer treatment, functions by stabilizing microtubules, leading to cell cycle arrest and ultimately, cell death. While highly effective, its non-specific cytotoxicity can lead to significant side effects.
As there are no clinically approved drugs that directly target the TG2-FN interaction, this comparison guide evaluates this compound against paclitaxel, the standard-of-care for ovarian cancer, and also considers integrin inhibitors, a class of drugs with a related mechanism of action that have been investigated in clinical trials for various cancers.
Performance Data Summary
The following tables summarize the available preclinical data for this compound and clinical data for paclitaxel in ovarian cancer. It is important to note that the data for this compound is from in vitro and in vivo animal studies and cannot be directly compared to human clinical trial outcomes for paclitaxel.
| Compound | Metric | Cell Line(s) | Result | Reference |
| This compound | Inhibition of cell adhesion to fibronectin | Ovarian Cancer Cells | Potent Inhibition | [1] |
| This compound | Inhibition of cell migration | Ovarian Cancer Cells | Potent Inhibition | [1] |
| This compound | Inhibition of cell invasion | Ovarian Cancer Cells | Potent Inhibition | [1] |
| Drug | Clinical Trial | Indication | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| Paclitaxel | GOG-111 | Advanced Ovarian Cancer | 73% (in combination with cisplatin) | 18 months (in combination with cisplatin) | [2] |
| Paclitaxel | ICON8 | First-line Ovarian Cancer | No significant difference with weekly vs. 3-weekly dosing | No significant difference with weekly vs. 3-weekly dosing | [2] |
Mechanism of Action and Signaling Pathways
This compound and paclitaxel operate through distinct signaling pathways to exert their anti-cancer effects.
This compound Signaling Pathway:
This compound directly inhibits the interaction between tissue transglutaminase 2 (TG2) and fibronectin (FN) in the extracellular matrix. This disruption prevents the activation of downstream signaling pathways that are crucial for cell adhesion, migration, and invasion. A key pathway affected is the integrin-mediated signaling cascade. By preventing the TG2-FN complex from stabilizing integrin clustering, this compound inhibits the activation of focal adhesion kinase (FAK) and downstream effectors like Src, which are critical for cytoskeletal reorganization and cell motility.
Paclitaxel Signaling Pathway:
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing their disassembly, paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). This disruption of microtubule dynamics also affects various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the suppression of anti-apoptotic proteins, further promoting cell death.
Experimental Protocols
Cell Adhesion Assay
The effect of this compound on ovarian cancer cell adhesion can be assessed using a colorimetric-based assay.
-
Plate Coating: 96-well plates are coated with fibronectin (10 µg/mL) overnight at 4°C and then blocked with 1% Bovine Serum Albumin (BSA) for 1 hour at 37°C.
-
Cell Preparation: Ovarian cancer cells (e.g., SKOV3, OVCAR3) are serum-starved for 24 hours.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes.
-
Seeding: Treated cells are seeded onto the fibronectin-coated wells and allowed to adhere for 1-2 hours at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with Phosphate Buffered Saline (PBS).
-
Quantification: Adherent cells are fixed with methanol and stained with crystal violet. The stain is then solubilized, and the absorbance is measured at 570 nm. The percentage of adhesion is calculated relative to the vehicle control.
Experimental Workflow for Cell Adhesion Assay
Cell Migration and Invasion Assays
The effect of this compound on cell migration and invasion can be evaluated using a Transwell chamber assay.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the insert is left uncoated.
-
Cell Preparation: Ovarian cancer cells are serum-starved for 24 hours.
-
Treatment: Cells are resuspended in serum-free media containing different concentrations of this compound or vehicle control.
-
Assay Setup: The cell suspension is added to the upper chamber. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion through the porous membrane.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated/invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Conclusion
The preclinical compound this compound presents a novel and targeted approach to inhibiting ovarian cancer dissemination by disrupting the TG2-FN interaction, a mechanism distinct from the microtubule-stabilizing action of the standard-of-care drug, paclitaxel. While further research is required to establish the clinical potential of this compound, its unique mechanism of action warrants continued investigation as a potential new strategy in the fight against ovarian cancer. The detailed experimental protocols provided will enable researchers to further explore the efficacy of this compound and similar compounds.
References
Replicating Published Findings on TG53: A Comparative Guide to its Effects on Ovarian Cancer Cell Adhesion and Signaling
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the small molecule inhibitor TG53 and its analogues. It details their effects on the interaction between tissue transglutaminase (TG2) and fibronectin (FN), a key process in ovarian cancer cell adhesion and metastasis. This document synthesizes experimental data from published studies to facilitate the replication and extension of these findings.
Comparative Efficacy of this compound and its Analogues
This compound is a potent inhibitor of the protein-protein interaction between tissue transglutaminase (TG2) and fibronectin (FN)[1]. This interaction is crucial for the adhesion of ovarian cancer cells to the extracellular matrix, a critical step in metastatic dissemination[1][2]. The inhibitory effects of this compound and its second-generation analogues, MT-1 through MT-6, have been quantified in several key cellular processes relevant to cancer progression.
| Compound | Target Interaction | IC50 (TG2-FN Interaction) | Inhibition of Cell Adhesion (SKOV3 cells) | Inhibition of Cell Migration (IGROV1 cells) | Inhibition of Cell Invasion (IGROV1 cells) |
| This compound | TG2-FN | 10 µM[3] | Significant inhibition at 10 µM | ~50% inhibition at 10 µM | ~60% inhibition at 10 µM |
| MT-1 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-2 | TG2-FN | Not reported | Less potent than this compound | Not reported | Not reported |
| MT-3 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-4 | TG2-FN | More potent than this compound | More potent than this compound | Significant inhibition | Significant inhibition |
| MT-5 | TG2-FN | Not reported | Similar to this compound | Not reported | Not reported |
| MT-6 | TG2-FN | Not reported | Similar to this compound | Significant inhibition | Significant inhibition |
Table 1: Comparative in vitro efficacy of this compound and its analogues. Data compiled from Yakubov et al., 2014.
Downstream Signaling Effects of this compound
The inhibition of the TG2-FN interaction by this compound disrupts downstream signaling pathways that are critical for cell adhesion, migration, and survival. Specifically, this compound has been shown to inhibit the formation of a complex involving integrin β1 and subsequently suppress the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src[1].
| Treatment | p-FAK Levels | p-Src Levels |
| Control (DMSO) | Baseline | Baseline |
| This compound (10 µM) | Significantly reduced | Significantly reduced |
| MT-4 (10 µM) | Significantly reduced | Significantly reduced |
Table 2: Effect of this compound and MT-4 on FAK and Src Phosphorylation.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
TG2-Fibronectin Interaction ELISA
This assay quantifies the inhibitory effect of compounds on the binding of TG2 to fibronectin.
-
Plate Coating: 96-well plates are coated with a monoclonal anti-His antibody.
-
Protein Incubation: His-tagged recombinant TG2 and biotinylated FN fragment (FN42) are incubated in the wells.
-
Compound Treatment: Test compounds (this compound and its analogues) are added at desired concentrations.
-
Detection: The interaction is detected using streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated FN. The signal is developed using a TMB substrate and measured at 450 nm. A reduction in signal indicates inhibition of the TG2-FN interaction.
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to a fibronectin-coated surface.
-
Plate Coating: 96-well plates are coated with fibronectin.
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV3) are seeded into the wells in the presence of the test compounds or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified time to allow for adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: Adherent cells are quantified by staining with crystal violet and measuring the absorbance at a specific wavelength.
Scratch (Wound Healing) Assay
This assay assesses the effect of compounds on cell migration.
-
Cell Monolayer: A confluent monolayer of cells (e.g., IGROV1) is created in a culture plate.
-
Scratch Creation: A "scratch" or cell-free gap is created in the monolayer using a pipette tip.
-
Compound Treatment: The cells are then treated with the test compounds or vehicle control.
-
Imaging: The closure of the scratch is monitored and imaged at different time points.
-
Analysis: The rate of wound closure is measured to determine the effect of the compounds on cell migration.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix.
-
Chamber Setup: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are placed in a 24-well plate.
-
Cell Seeding: Cancer cells (e.g., IGROV1) are seeded in the upper chamber in serum-free media containing the test compounds.
-
Chemoattractant: The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow cells to invade through the matrix and migrate to the lower chamber.
-
Quantification: Invaded cells on the lower surface of the membrane are fixed, stained, and counted.
Western Blotting for FAK and Src Phosphorylation
This technique is used to detect changes in the phosphorylation status of FAK and Src.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated FAK (p-FAK) and phosphorylated Src (p-Src), as well as total FAK and Src as loading controls.
-
Detection: The bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of phosphorylation.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound evaluation.
References
Safety Operating Guide
Proper Disposal of TG53: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for TG53 (CAS 946369-04-6), a tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction inhibitor used in laboratory research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Summary of this compound Properties
For safe handling and disposal, it is important to be aware of the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 946369-04-6 |
| Molecular Formula | C21H22ClN5O2 |
| Molecular Weight | 411.88 D |
| Physical Form | Solid |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Core Disposal Protocol
The primary and mandatory step for the disposal of this compound, and any contaminated materials, is to engage a licensed professional waste disposal service. [1] This ensures that the waste is handled, transported, and disposed of in accordance with all applicable federal, state, and local regulations. Laboratory personnel should not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
Experimental Workflow for Disposal
The following diagram outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This workflow ensures that all safety and regulatory aspects are considered.
Detailed Step-by-Step Disposal Procedures
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes unused solid compound, solutions containing this compound, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with the compound.
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing and to ensure proper disposal classification.
-
-
Waste Containment and Labeling :
-
Place solid this compound waste and contaminated disposable labware into a designated, leak-proof, and sealable solid waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
All waste containers must be clearly labeled with the name of the chemical ("this compound"), the appropriate hazard warnings (if any are identified in the full Safety Data Sheet), and the date of waste accumulation.
-
-
Contact Environmental Health and Safety (EHS) :
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
-
Arrange for Professional Disposal :
-
As per safety guidelines, the disposal of this compound must be handled by a licensed professional waste disposal service.[1] Your EHS department will typically coordinate this service.
-
Do not attempt to neutralize or dispose of this compound through any other means.
-
-
Documentation :
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. Complete any waste manifest forms required by the disposal service and your institution.
-
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. It is important to note that this compound is intended for laboratory research use only and is not for human or veterinary use.[2][3] While it is shipped as a non-hazardous chemical, proper disposal protocols for laboratory reagents should always be followed.[2]
References
Essential Safety and Logistical Guidance for Handling TG53
Disclaimer: A specific Safety Data Sheet (SDS) for TG53 (CAS 946369-04-6) is not publicly available. The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to treat this compound as potentially hazardous. A thorough risk assessment should be conducted by qualified personnel before any handling.
Pre-Handling Preparations and Engineering Controls
Before handling this compound, ensure that the necessary safety infrastructure is in place and operational.
-
Ventilation: All manipulations of solid this compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory.
-
Spill Kit: A chemical spill kit appropriate for handling solid and solvent-based spills should be readily available.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect from potential dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Rationale |
| Eye and Face | ANSI-approved safety glasses with side shields or splash goggles. A face shield should be worn when handling larger quantities or if there is a significant splash risk. | Protects against splashes of this compound solutions and airborne particles of the solid compound. |
| Skin | A fully buttoned laboratory coat. Disposable nitrile gloves (double-gloving is recommended). Full-length pants and closed-toe shoes. | Prevents skin contact with the chemical. The specific type of glove should be chosen based on the solvent used to dissolve this compound. Since no specific glove breakthrough data is available for this compound, frequent changes of gloves are recommended. |
| Respiratory | Not generally required when handling small quantities within a certified chemical fume hood. For larger quantities or in the absence of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge would be necessary. | Minimizes the risk of inhaling the powdered form of the compound or aerosols of its solutions. |
Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound for a typical laboratory experiment.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, spatula, vials, solvents).
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound on a tared weigh boat or paper inside the fume hood.
-
Avoid creating dust. If any static is present, use an anti-static gun.
-
-
Dissolution:
-
Transfer the weighed this compound to an appropriate vessel.
-
Add the desired solvent (e.g., DMSO) dropwise to dissolve the compound.
-
Gently swirl or vortex to ensure complete dissolution.
-
-
Use in Experiment:
-
When transferring the this compound solution, use appropriate pipettes or syringes.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) followed by a general-purpose laboratory cleaner.
-
Dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed hazardous waste container for solid chemicals. | Includes excess this compound powder and any contaminated weigh boats or paper. |
| Liquid this compound Waste | Labeled, sealed hazardous waste container for liquid chemicals (compatible with the solvent used). | Includes unused this compound solutions and any rinsates from cleaning contaminated glassware. |
| Contaminated Sharps | Puncture-resistant sharps container for chemically contaminated sharps. | Includes needles, syringes, or any other sharps that have come into contact with this compound. |
| Contaminated Labware and PPE | Labeled, sealed hazardous waste bag or container for solid waste. | Includes used gloves, bench paper, pipette tips, and any other disposable items contaminated with this compound. |
Workflow Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Segregation and disposal workflow for this compound-contaminated waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
